molecular formula C9H6BrFO2 B2849744 3-Bromo-4-fluorocinnamic acid CAS No. 160434-49-1; 370867-85-9

3-Bromo-4-fluorocinnamic acid

Cat. No.: B2849744
CAS No.: 160434-49-1; 370867-85-9
M. Wt: 245.047
InChI Key: ZNIGVADAKXOMQH-DUXPYHPUSA-N
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Description

3-Bromo-4-fluorocinnamic acid (CAS 160434-49-1) is an organic compound with a molecular weight of 245.05 g/mol and the formula C~9~H~6~BrFO~2~ . This compound presents as a cream-colored powder and has a characteristic melting point range of 190-192°C . It is sparingly soluble in water . As a cinnamic acid derivative bearing both bromo and fluoro substituents, it serves as a highly versatile and valuable building block in organic synthesis and medicinal chemistry research. It is primarily used as a key intermediate in the research and development of novel pharmaceutical compounds . The distinct halogenated structure makes it a crucial precursor for various cross-coupling reactions, such as Suzuki reactions, and for introducing the cinnamic acid pharmacophore into larger molecules. Research indicates that structurally similar compounds are investigated for their potential in developing selective estrogen receptor downregulators (SERDs) for the treatment of cancers, including breast cancer . This product is intended for research and development applications as a chemical intermediate. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human consumption. Handling and Safety: This compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . Precautions include avoiding breathing dust and using personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIGVADAKXOMQH-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-fluorocinnamic Acid: A Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of halogenated intermediates is paramount for the development of novel functional molecules. 3-Bromo-4-fluorocinnamic acid, with CAS Number 160434-49-1, stands out as a particularly valuable bifunctional building block. This technical guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, spectral characterization, reactivity profile, and applications, tailored for researchers and professionals in drug development and materials science.

The molecule's utility is derived from its distinct structural features: a carboxylic acid for amide and ester formation, an α,β-unsaturated alkene for addition reactions, and a di-halogenated phenyl ring. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions. This combination makes it an attractive scaffold for creating complex molecular architectures.

Physicochemical and Structural Properties

3-Bromo-4-fluorocinnamic acid is typically supplied as an off-white or light yellow solid.[1][2][3] Its fundamental properties are summarized below, providing a foundational understanding for its handling and application in synthesis.

Table 1: Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid

Property Value Source(s)
CAS Number 160434-49-1 [1][4]
Molecular Formula C₉H₆BrFO₂ [4][5]
Molecular Weight 245.05 g/mol [1][5]
IUPAC Name (2E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid [5][6]
Appearance Off-white to light yellow solid [1][2]
Melting Point 187-195 °C [1][2][7]
Solubility Insoluble in water [2][3]

| Purity | Commercially available at ≥98% purity |[1][7] |

Caption: Molecular Structure of 3-Bromo-4-fluorocinnamic acid.

Synthesis and Purification Protocol

The most reliable and high-yielding method for synthesizing substituted cinnamic acids is the Knoevenagel-Doebner condensation.[8][9] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a basic amine, followed by in-situ decarboxylation.

Rationale: This method is preferred over the Perkin reaction due to its milder conditions (typically refluxing pyridine vs. 180°C) and generally higher yields.[3] Pyridine serves as both the solvent and a basic catalyst, while a catalytic amount of piperidine is added as a stronger base to facilitate the initial formation of the malonate enolate, which is the rate-determining step.[7]

G start Starting Materials: 3-Bromo-4-fluorobenzaldehyde Malonic Acid Pyridine (Solvent/Catalyst) Piperidine (Catalyst) react Combine and Heat: Dissolve aldehyde and malonic acid in pyridine. Add catalytic piperidine. Heat under reflux (100-110°C) for 2-4 hours. start->react monitor Reaction Monitoring: Track disappearance of aldehyde via TLC. Observe CO2 evolution. react->monitor workup Acidic Workup: Cool reaction mixture. Pour into ice/conc. HCl mixture. Precipitates the crude product. monitor->workup Reaction Complete purify Purification: Filter the solid precipitate. Wash thoroughly with cold water. Recrystallize from ethanol/water. workup->purify product Final Product: (E)-3-Bromo-4-fluorocinnamic acid (Dry to constant weight) purify->product

Caption: Workflow for Knoevenagel-Doebner Synthesis.

Step-by-Step Experimental Protocol
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-fluorobenzaldehyde (1.0 eq.) and malonic acid (1.2 eq.).

  • Reagent Addition: Add pyridine (3 mL per gram of aldehyde) to the flask to dissolve the solids. Add a catalytic amount of piperidine (approx. 0.08 eq.).

  • Reaction: Heat the mixture in an oil bath to a gentle reflux (approx. 100-110 °C) for 2-4 hours. The progress of the reaction can be monitored by the evolution of CO₂ gas and confirmed by thin-layer chromatography (TLC) by observing the consumption of the starting aldehyde.[7]

  • Workup: Once the reaction is complete, allow the dark mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (approx. 100 mL ice and 15 mL HCl). Slowly and carefully pour the reaction mixture into the acidic ice solution with vigorous stirring. A precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with cold deionized water to remove residual pyridine hydrochloride and other water-soluble impurities. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the pure 3-bromo-4-fluorocinnamic acid as a crystalline solid. Dry the final product under vacuum.

Spectral Characterization

Structural confirmation is achieved through standard spectroscopic methods. The expected spectral features are detailed below, based on the known effects of substituents on cinnamic acid derivatives.[10][11]

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~12.7 (s, 1H, -COOH), ~7.9-7.4 (m, 3H, Ar-H), ~7.6 (d, J ≈ 16 Hz, 1H, Ar-CH=), ~6.7 (d, J ≈ 16 Hz, 1H, =CH-COOH). The large coupling constant (J ≈ 16 Hz) for the vinylic protons is characteristic of the trans (E) isomer.
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~167 (-COOH), ~159 (d, ¹JCF ≈ 250 Hz, C-F), ~142 (Ar-CH=), ~135-120 (aromatic carbons), ~120 (=CH-COOH), ~118 (d, ²JCF ≈ 21 Hz, C-C-F), ~110 (C-Br).
FT-IR (KBr, cm⁻¹): ~3100-2500 (broad, O-H stretch of carboxylic acid), ~1690 (strong, C=O stretch), ~1630 (C=C stretch), ~1250 (C-F stretch), ~980 (trans C-H bend).

| Mass Spec. | (EI) m/z: Molecular ion peaks at ~244 and ~246 with a characteristic ~1:1 ratio, confirming the presence of one bromine atom. |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-bromo-4-fluorocinnamic acid stems from its three distinct reactive sites.

cluster_0 Carboxylic Acid Reactions cluster_1 Alkene Reactions cluster_2 Aryl Bromide Reactions center_mol 3-Bromo-4-fluorocinnamic Acid ester Esterification (e.g., ROH, H+) center_mol->ester SOCl2, ROH amide Amidation (e.g., RNH2, Coupling Agent) center_mol->amide EDC, HOBt, R2NH hydrogenation Hydrogenation (e.g., H2, Pd/C) center_mol->hydrogenation H2, Pd/C epoxidation Epoxidation (e.g., m-CPBA) center_mol->epoxidation m-CPBA suzuki Suzuki Coupling (e.g., Ar-B(OH)2, Pd cat.) center_mol->suzuki Pd(PPh3)4, Base heck Heck Coupling (e.g., Alkene, Pd cat.) center_mol->heck Pd(OAc)2, Base sonogashira Sonogashira Coupling (e.g., Alkyne, Pd/Cu cat.) center_mol->sonogashira Pd/Cu, Base

Caption: Key Reaction Pathways for 3-Bromo-4-fluorocinnamic acid.

  • Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (using an alcohol with an acid catalyst) and amidation (using an amine with a peptide coupling agent like EDC/HOBt) to generate a diverse library of derivatives.

  • Alkene Double Bond: The conjugated double bond can be selectively reduced via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding propanoic acid derivative. It can also undergo epoxidation or other electrophilic additions.

  • Aryl Bromide: The C-Br bond is the most strategic functional group for complex molecule synthesis. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids to form biaryl systems.

    • Heck Coupling: Reaction with alkenes to extend the conjugated system.[2][12]

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form substituted anilines.

Applications in Research and Drug Development

Cinnamic acid and its derivatives are well-established pharmacophores with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[9][10] 3-Bromo-4-fluorocinnamic acid serves as an advanced intermediate in the synthesis of novel therapeutic agents.

  • Scaffold for Lead Optimization: In a drug discovery program, this molecule can be used to systematically probe structure-activity relationships (SAR). The carboxylic acid can be converted into an amide library to explore interactions with a target protein, while the aryl bromide can be used in parallel synthesis via cross-coupling to explore different substituents in the phenyl ring region.

  • Modulation of Physicochemical Properties: The fluorine atom is a bioisostere for a hydrogen atom but possesses high electronegativity. It can block metabolic oxidation at the para-position and form favorable hydrogen bond or dipole interactions within a protein binding pocket, often enhancing potency and improving pharmacokinetic properties.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined and reactive fragment, it can be used to build upon initial low-affinity hits. For instance, if a fluorophenyl fragment is identified in a screen, this molecule provides a direct route to elaborate that fragment into larger, more potent compounds.

Safety and Handling

As a laboratory chemical, 3-Bromo-4-fluorocinnamic acid must be handled with appropriate precautions. It is classified as an irritant.[2][5]

Table 3: GHS Hazard Information

Hazard Class Code Statement Source(s)
Skin Corrosion/Irritation H315 Causes skin irritation [2][3][5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [2][3][5]

| STOT - Single Exposure | H335 | May cause respiratory irritation |[2][3][5] |

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.[3]

  • Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[2][3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 688312, 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. PubChem Database. [Link]

  • Semantic Scholar. Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. ARKIVOC. [Link]

  • ResearchGate. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • MDPI. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. [Link]

  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. [Link]

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-63.
  • PubChem. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis of 3-Bromo-4-fluorocinnamic acid, a valuable intermediate in the fields of pharmaceutical development and materials science. We will delve into a reliable and efficient synthetic protocol, elucidating the underlying chemical principles and providing practical, field-tested insights for researchers, scientists, and professionals in drug development. Our focus is on ensuring scientific integrity through a detailed examination of the reaction mechanism, robust characterization techniques, and a comprehensive troubleshooting guide.

Introduction: The Significance of Substituted Cinnamic Acids

Cinnamic acid and its derivatives are a class of organic compounds that have garnered significant attention in scientific research due to their diverse biological activities and applications as precursors in the synthesis of more complex molecules.[1][2] The introduction of halogen substituents, such as bromine and fluorine, into the aromatic ring can profoundly influence the molecule's physicochemical properties and biological efficacy, often enhancing its potential as a therapeutic agent or a functional material.[1] 3-Bromo-4-fluorocinnamic acid, in particular, serves as a key building block in the development of novel pharmaceuticals, agrochemicals, and specialized polymers. Its unique substitution pattern offers specific steric and electronic properties that are leveraged in the design of targeted molecular architectures.

This guide will focus on a robust and widely applicable method for the synthesis of 3-Bromo-4-fluorocinnamic acid, starting from the readily available 3-bromo-4-fluorobenzaldehyde.

The Synthetic Pathway: Knoevenagel Condensation

The chosen synthetic route for preparing 3-Bromo-4-fluorocinnamic acid is the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[3][4] Specifically, we will employ the Doebner modification, which involves the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine, followed by decarboxylation.[3][5] This method is favored for its operational simplicity, generally high yields, and the use of relatively benign reagents.

The overall reaction is depicted below:

reactant1 3-Bromo-4-fluorobenzaldehyde reaction_center reactant1->reaction_center reactant2 Malonic Acid reactant2->reaction_center product 3-Bromo-4-fluorocinnamic Acid co2 CO2 product->co2 byproduct h2o H2O product->h2o byproduct catalyst Pyridine / Piperidine catalyst->reaction_center conditions Heat (Reflux) conditions->reaction_center reaction_center->product Condensation & Decarboxylation

Caption: Overall synthetic scheme for 3-Bromo-4-fluorocinnamic acid.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and the product is crucial for successful synthesis, purification, and characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Bromo-4-fluorobenzaldehydeC₇H₄BrFO203.01[6][7]33[8]139 / 2.5 mmHg[8]
Malonic AcidC₃H₄O₄104.06135-137 (decomposes)N/A
3-Bromo-4-fluorocinnamic acidC₉H₆BrFO₂245.05[9][10]193-195[10]N/A

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 3-Bromo-4-fluorocinnamic acid.

Materials:

  • 3-bromo-4-fluorobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (optional, as a catalyst promoter)

  • Toluene

  • Hydrochloric acid (HCl), concentrated and 2M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethanol or methanol for recrystallization

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in a minimal amount of pyridine. A small amount of piperidine (0.1 eq) can be added to accelerate the reaction.

  • Condensation and Decarboxylation: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or methanol/water, to obtain pure 3-Bromo-4-fluorocinnamic acid as a solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification a 1. Dissolve 3-bromo-4-fluorobenzaldehyde and malonic acid in pyridine. b 2. Add piperidine (catalyst). a->b c 3. Heat to reflux for 4-6 hours. b->c d 4. Cool mixture to room temperature. c->d e 5. Pour into ice/conc. HCl. d->e f 6. Filter precipitated solid. e->f g 7. Wash with cold water. f->g h 8. Recrystallize from ethanol/water. g->h i 9. Dry under vacuum. h->i j Pure 3-Bromo-4-fluorocinnamic Acid i->j Final Product

Caption: Experimental workflow for the synthesis of 3-Bromo-4-fluorocinnamic acid.

Mechanistic Insights: The Knoevenagel Condensation

The Knoevenagel condensation proceeds through a series of well-defined steps, initiated by the deprotonation of the active methylene compound.

  • Enolate Formation: The basic catalyst (pyridine) deprotonates the α-carbon of malonic acid, forming a nucleophilic enolate ion. This deprotonation is facilitated by the two electron-withdrawing carboxylic acid groups.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-bromo-4-fluorobenzaldehyde in a nucleophilic addition reaction, forming a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating, this intermediate undergoes decarboxylation (loss of CO₂) to yield the final product, 3-Bromo-4-fluorocinnamic acid. The reaction typically favors the formation of the more stable E-isomer.

cluster_mechanism Reaction Mechanism step1 step1 step2 step2 step1->step2 step3 step3 step2->step3 step4 step4 step3->step4

Caption: Stepwise mechanism of the Knoevenagel condensation.

Characterization of 3-Bromo-4-fluorocinnamic Acid

The identity and purity of the synthesized 3-Bromo-4-fluorocinnamic acid should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the vinylic protons of the cinnamic acid backbone. The coupling constants of the vinylic protons can confirm the stereochemistry (E or Z) of the double bond.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the carbons of the double bond, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the carboxylic acid O-H stretch, a sharp peak for the C=O stretch, and bands corresponding to the C=C double bond and C-H stretches of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature.

  • Melting Point: The melting point of the purified product should be sharp and consistent with the literature value (193-195 °C).[10]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the pyridine is of high purity and dry.
Loss of product during work-up.Ensure complete precipitation by adding sufficient acid and allowing adequate time for crystallization.
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. Ensure efficient recrystallization.
Formation of side products.Control the reaction temperature carefully. Purify the starting aldehyde if necessary.
Difficulty in Crystallization Product is too soluble in the chosen solvent.Use a solvent system with a lower polarity or a mixture of solvents.
Presence of oily impurities.Wash the crude product with a non-polar solvent like hexane before recrystallization.

Safety and Handling

  • 3-bromo-4-fluorobenzaldehyde: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6]

  • Malonic Acid: Harmful if swallowed and causes serious eye damage.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The Knoevenagel condensation with the Doebner modification provides an effective and reliable method for the synthesis of 3-Bromo-4-fluorocinnamic acid from 3-bromo-4-fluorobenzaldehyde. This guide has outlined a detailed experimental protocol, provided insights into the reaction mechanism, and offered guidance on characterization and troubleshooting. By adhering to the principles of scientific integrity and exercising due caution, researchers can successfully synthesize this valuable compound for further applications in drug discovery and materials science.

References

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Perkin reaction - Wikipedia. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents.
  • Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents.
  • Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. Available at: [Link]

  • Knoevenagel condensation - Wikipedia. Available at: [Link]

  • 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem. Available at: [Link]

  • 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem. Available at: [Link]

  • 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem - NIH. Available at: [Link]

  • 3-Bromo-4-fluorocinnamic acid - Lead Sciences. Available at: [Link]

  • Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review - ResearchGate. Available at: [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC - PubMed Central. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - NIH. Available at: [Link]

  • Knoevenagel reaction | PPTX - Slideshare. Available at: [Link]

  • Knoevenagel Condensation Reaction Mechanism | Full Video Lecture - YouTube. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorocinnamic Acid in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to bioavailability. This technical guide provides a comprehensive examination of the solubility of 3-Bromo-4-fluorocinnamic acid, a halogenated derivative of cinnamic acid with potential applications in drug discovery, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document moves beyond a simple recitation of data to offer a foundational understanding of the physicochemical principles governing solubility. It details robust, step-by-step protocols for both thermodynamic and kinetic solubility determination, empowering researchers to generate high-quality, reproducible data in their own laboratories. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in the characterization and development of novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of drug discovery and development, the intrinsic properties of a molecule dictate its path to becoming a viable therapeutic. Among these, solubility stands as a paramount parameter. Poor solubility can present significant hurdles, leading to challenges in formulation, diminished absorption, and ultimately, compromised in vivo efficacy. Cinnamic acid and its derivatives are a class of compounds recognized for their diverse pharmacological activities.[1] The strategic incorporation of halogen atoms, such as bromine and fluorine, into the cinnamic acid scaffold is a common medicinal chemistry approach to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.

3-Bromo-4-fluorocinnamic acid is one such compound, possessing structural motifs that suggest its potential as a valuable building block in medicinal chemistry. Understanding its behavior in various solvent systems is a prerequisite for its advancement in any research and development pipeline. This guide focuses on two solvents of profound importance in the pharmaceutical sciences:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent with a remarkable ability to dissolve a wide range of both polar and nonpolar compounds.[2] It is ubiquitously used for compound storage in high-throughput screening libraries and as a vehicle for in vitro and in vivo studies.

  • Methanol: A simple polar protic solvent, widely employed in organic synthesis, purification, and as a solvent for analytical characterization.[1] Its ability to engage in hydrogen bonding makes it an effective solvent for many functionalized organic molecules.

This guide will provide a detailed exploration of the theoretical and practical aspects of determining the solubility of 3-Bromo-4-fluorocinnamic acid in these two key solvents.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid

A foundational understanding of the solute is essential. The key physicochemical properties of 3-Bromo-4-fluorocinnamic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₆BrFO₂PubChem[3]
Molecular Weight 245.05 g/mol Strem[4]
Appearance Off-white to light yellow solidStrem[4]
Melting Point 193-195 °CStrem[4]
XLogP3 2.7PubChem[3]
Hydrogen Bond Donor Count 1PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]

The presence of a carboxylic acid group confers the ability to act as a hydrogen bond donor (from the hydroxyl proton) and acceptor (from the carbonyl and hydroxyl oxygens). The aromatic ring, along with the bromine and fluorine substituents, contributes to the molecule's overall lipophilicity, as indicated by the XLogP3 value.

Intermolecular Interactions with Solvents

The solubility of 3-Bromo-4-fluorocinnamic acid in DMSO and methanol is dictated by the specific intermolecular forces at play.

  • In DMSO (a polar aprotic solvent): The primary interactions are expected to be strong hydrogen bonds between the carboxylic acid proton of 3-Bromo-4-fluorocinnamic acid and the highly polar sulfoxide oxygen of DMSO, which is a strong hydrogen bond acceptor. Dipole-dipole interactions between the polar C-F and C-Br bonds of the solute and the S=O dipole of DMSO will also contribute favorably to solvation.

  • In Methanol (a polar protic solvent): Methanol can act as both a hydrogen bond donor (from its hydroxyl proton) and acceptor (via the hydroxyl oxygen). This allows for the formation of a network of hydrogen bonds with the carboxylic acid group of the solute. Specifically, the carboxylic acid proton can donate a hydrogen bond to the methanol oxygen, while the carbonyl and hydroxyl oxygens of the acid can accept hydrogen bonds from methanol's hydroxyl protons.

Experimental Determination of Solubility

The measurement of solubility can be approached from two distinct perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a given temperature and pressure. It represents the true, stable solubility and is typically determined using the shake-flask method. This value is crucial for understanding the maximum achievable concentration in a formulation.

  • Kinetic Solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO). This method is high-throughput and commonly used in early drug discovery to flag potential solubility issues. The resulting value is often higher than the thermodynamic solubility as it can represent a supersaturated state.

The logical relationship between these concepts and the experimental workflow is illustrated in the following diagram.

G cluster_0 Solubility Concepts cluster_1 Experimental Workflows Thermodynamic Thermodynamic Solubility (Equilibrium State) ShakeFlask Shake-Flask Method (Thermodynamic) Thermodynamic->ShakeFlask Determined by Kinetic Kinetic Solubility (Metastable State) KineticAssay Kinetic Assay (from DMSO stock) Kinetic->KineticAssay Determined by DataAnalysis Quantitative Solubility Data (e.g., mg/mL, µM) ShakeFlask->DataAnalysis Leads to KineticAssay->DataAnalysis Leads to

Caption: Logical flow from solubility concepts to experimental determination.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is adapted from established methodologies and is designed to be a self-validating system by ensuring equilibrium is reached.

Objective: To determine the equilibrium solubility of 3-Bromo-4-fluorocinnamic acid in DMSO and methanol.

Materials:

  • 3-Bromo-4-fluorocinnamic acid (solid)

  • DMSO (anhydrous)

  • Methanol (anhydrous)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 3-Bromo-4-fluorocinnamic acid to separate vials containing a known volume of DMSO and methanol, respectively. "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure equilibrium is reached. To validate that equilibrium has been achieved, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore and does not suffer from interference from the solvent, create a standard curve of known concentrations of 3-Bromo-4-fluorocinnamic acid in the respective solvent. Dilute the filtered sample to fall within the linear range of the standard curve and measure its absorbance.

    • HPLC-UV: This is the preferred method for its higher specificity and accuracy. Prepare a calibration curve using standard solutions of known concentrations. Inject a diluted aliquot of the filtered sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

Data Analysis: Calculate the concentration of the dissolved compound in the original filtered sample, taking into account any dilution factors. This concentration represents the thermodynamic solubility.

The experimental workflow for the shake-flask method is visualized below.

G start Start add_excess Add excess solid solute to solvent (DMSO or Methanol) start->add_excess equilibrate Equilibrate on shaker (e.g., 24-48h at 25°C) add_excess->equilibrate separate Separate solid and liquid (Centrifugation or settling) equilibrate->separate filter Filter supernatant (0.45 µm filter) separate->filter quantify Quantify concentration (HPLC-UV or UV-Vis) filter->quantify end End: Thermodynamic Solubility Value quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination

This protocol is designed for a higher-throughput assessment and is particularly relevant for compounds stored in DMSO.

Objective: To determine the kinetic solubility of 3-Bromo-4-fluorocinnamic acid from a DMSO stock solution.

Materials:

  • 3-Bromo-4-fluorocinnamic acid

  • DMSO (anhydrous)

  • Methanol (or aqueous buffer for comparison)

  • 96-well plates (polypropylene for stock, clear for reading if using nephelometry)

  • Automated liquid handler (optional, for high throughput)

  • Plate shaker

  • Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-Bromo-4-fluorocinnamic acid in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Solvent: Transfer a small, fixed volume of each concentration from the DMSO stock plate to a new 96-well plate containing the target solvent (methanol or an aqueous buffer). The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Nephelometry (Turbidity): Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate. The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a blank.

    • HPLC-based Method: After incubation, filter the plate (using a filter plate) or centrifuge and take the supernatant. Quantify the concentration in the supernatant using HPLC-UV, as described in the thermodynamic protocol. The concentration at which the measured value plateaus or deviates from the expected diluted concentration is the kinetic solubility.

The kinetic solubility workflow is outlined in the diagram below.

G start Start stock Prepare concentrated stock in DMSO start->stock dilute Serially dilute DMSO stock stock->dilute add_to_solvent Add DMSO stock to solvent (e.g., Methanol) dilute->add_to_solvent incubate Incubate with shaking (e.g., 1-2h) add_to_solvent->incubate detect Detect precipitation (Nephelometry or HPLC) incubate->detect end End: Kinetic Solubility Value detect->end

Caption: Workflow for Kinetic Solubility Determination.

Data Interpretation and Expected Outcomes

While experimental determination is the gold standard, a qualitative prediction based on the principles of "like dissolves like" and the specific intermolecular forces suggests that 3-Bromo-4-fluorocinnamic acid will be readily soluble in both DMSO and methanol.

Expected Solubility Profile:

SolventSolvent TypeKey Solute-Solvent InteractionsExpected Solubility
DMSO Polar AproticHydrogen bonding (solute donor, solvent acceptor), Dipole-dipoleHigh
Methanol Polar ProticHydrogen bonding (donor and acceptor), Dipole-dipoleHigh

It is anticipated that the thermodynamic solubility in both solvents will be substantial, likely in the high mg/mL range. The kinetic solubility, when measured in an aqueous buffer system with a small percentage of DMSO, will be significantly lower and will provide a more physiologically relevant, albeit less absolute, measure of solubility.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 3-Bromo-4-fluorocinnamic acid in DMSO and methanol. By grounding experimental protocols in a solid theoretical understanding of the underlying physicochemical principles, researchers are well-equipped to generate reliable and meaningful data. The provided step-by-step methodologies for both thermodynamic and kinetic solubility offer robust starting points for laboratory investigation.

While a high degree of solubility is predicted in both DMSO and methanol, the empirical determination of these values is a crucial step in the characterization of this compound. The data generated will be invaluable for guiding its use in organic synthesis, for the preparation of stock solutions for biological screening, and for any future formulation development efforts. Further studies could explore its solubility in a wider range of solvents and biorelevant media to build a more complete profile of this promising molecule.

References

  • Solubilities of trans-cinnamic acid | Download Table - ResearchGate. [Link]

  • 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem. [Link]

  • Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives - PubMed. [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Solubility studies of trans-cinnamic acid in mixed solvents - CORE. [Link]

  • 3-Bromo-4-fluorocinnamic acid, 98%, Thermo Scientific 5 g | Buy Online. [Link]

  • Scheme 3. Formation of hydrogen bonds of DMSO with (A) BA and (B) DEA. - ResearchGate. [Link]

  • Crystal structure of 4-bromocinnamic anhydride - IUCr Journals. [Link]

  • In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed. [Link]

  • How come fluoromethane cannot H bond, whilst methanol can? : r/chemhelp - Reddit. [Link]

  • Solution thermodynamics of trans‑Cinnamic acid in (methanol + water) and (ethanol + water) mixtures at different temperatures | Request PDF - ResearchGate. [Link]

  • 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 | CID 688312 - PubChem. [Link]

  • Methanol strengthens hydrogen bonds and weakens hydrophobic interactions in proteins--a combined molecular dynamics and NMR study - PubMed. [Link]

  • m-Bromocinnamic acid | C9H7BrO2 | CID 776461 - PubChem. [Link]

  • Characterizing the Interactions of Dimethyl Sulfoxide with Water: A Rotational Spectroscopy Study - PMC. [Link]

  • Contributions to the Selection of Solvents in the Extraction of Phenolic Acids - Biblioteca Digital do IPB. [Link]

  • Crystal structure of 4-bromo­cinnamic anhydride - IUCr Journals. [Link]

  • The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. [Link]

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. [Link]

  • Bromination of Cinnamic acid - The Royal Society of Chemistry. [Link]

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Technical Guide: Knoevenagel Condensation for Fluorinated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Knoevenagel condensation remains the premier method for synthesizing


-unsaturated carboxylic acids, specifically fluorinated cinnamic acids , which are critical pharmacophores in modern medicinal chemistry. The introduction of fluorine—often termed "the small atom with a big ego"—profoundly alters the physicochemical profile of drug candidates, enhancing metabolic stability (blocking P450 oxidation sites) and increasing lipophilicity for better membrane permeability.

This guide moves beyond textbook definitions to address the kinetic and thermodynamic realities of reacting fluorinated benzaldehydes with malonic acid. It provides a robust, self-validating protocol designed to maximize yield and purity while minimizing the common polymerization side-reactions associated with highly electrophilic fluorinated substrates.

Mechanistic Deep Dive: The Fluorine Effect

The synthesis of cinnamic acid from benzaldehyde and malonic acid involves a specific variant of the Knoevenagel condensation known as the Doebner Modification .[1] This pathway is distinct because it includes a thermal decarboxylation step following the initial condensation.

The Electronic Influence of Fluorine

Fluorine is the most electronegative element (


). When substituted on the benzaldehyde ring, it exerts a strong inductive electron-withdrawing effect (-I) .
  • Impact on Electrophilicity: The carbonyl carbon of fluorobenzaldehyde is significantly more electrophilic than that of unsubstituted benzaldehyde. This lowers the activation energy for the nucleophilic attack by the enolate.

  • Kinetic Consequence: Reaction rates are generally faster for para- and meta-fluorobenzaldehydes. However, this increased reactivity can also promote side reactions (e.g., Cannizzaro reaction or oligomerization) if the base concentration is not carefully modulated.

Reaction Pathway Visualization

The following diagram illustrates the stepwise mechanism, highlighting the critical decarboxylation event driven by the pyridine/piperidine catalytic system.

KnoevenagelMechanism Start Fluorobenzaldehyde + Malonic Acid Deprot 1. Deprotonation (Base generates Enolate) Start->Deprot Piperidine Attack 2. Nucleophilic Attack (Tetrahedral Intermediate) Deprot->Attack Fast (F-effect) Dehyd 3. Dehydration (-H2O) Attack->Dehyd Intermed Benzylidene Malonic Acid (Dicarboxylic Acid) Dehyd->Intermed Decarb 4. Decarboxylation (-CO2, Heat) Intermed->Decarb >100°C Product Fluorocinnamic Acid (Trans-Isomer) Decarb->Product

Caption: Stepwise mechanism of the Doebner-Knoevenagel condensation. Note the critical heat-dependent decarboxylation step.

Strategic Experimental Protocols

Two protocols are presented: a Standard Robust Method (Pyridine-mediated) for general lab scale-up, and a Green High-Efficiency Method (Ionic Liquid) for higher yields and sustainability.

Method A: The "Gold Standard" (Pyridine/Piperidine)

Best for: Reliability and scale-up.

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Malonic acid (12 mmol, 1.2 eq)

  • Pyridine (5 mL, Solvent/Base)

  • Piperidine (0.5 mL, Catalyst)

Protocol:

  • Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde and malonic acid. Add pyridine, followed by catalytic piperidine.

  • Reflux: Attach a reflux condenser. Heat the mixture to 80–100°C .

    • Self-Validating Checkpoint 1: Watch for effervescence . The evolution of CO₂ bubbles indicates the decarboxylation is proceeding. If no bubbles appear after 30 mins, temperature is too low.

  • Completion: Reflux for 2–4 hours until bubbling ceases and TLC shows consumption of aldehyde.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold HCl (100 mL, 2M).

    • Self-Validating Checkpoint 2: A white precipitate should form immediately (the crude acid). If oil forms, induce crystallization by scratching the glass or seeding.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

Method B: Green Ionic Liquid Protocol

Best for: Maximizing yield (>90%) and minimizing waste.

Reagents:

  • 4-Fluorobenzaldehyde (10 mmol)

  • Malonic acid (11 mmol)[2]

  • Solvent: [Bmim][OAc] (1-butyl-3-methylimidazolium acetate) or [Bmim][MeSO3]

  • Catalyst: Ammonium Acetate (0.5 eq)

Protocol:

  • Mix: Combine aldehyde, malonic acid, and ionic liquid in a flask.

  • Heat: Stir at 70–80°C for 30–60 minutes. The ionic liquid acts as both solvent and base catalyst.[3]

  • Quench: Add water (20 mL). The hydrophobic product precipitates out; the ionic liquid remains in the aqueous phase.

  • Isolate: Filter the solid. The filtrate (containing IL) can be dehydrated and reused.

Experimental Workflow Diagram

Workflow Substrate Substrate: 4-Fluorobenzaldehyde Reaction Reaction Phase Pyridine/Piperidine, 100°C Monitor: CO2 Evolution Substrate->Reaction Quench Acidic Quench (HCl/Ice) Precipitation of Product Reaction->Quench TLC Complete Filtration Filtration & Washing (Remove Pyridine salts) Quench->Filtration Recryst Recrystallization (EtOH/H2O) Filtration->Recryst Analysis Validation MP: 209-210°C NMR: Trans-coupling (J=16Hz) Recryst->Analysis

Caption: Operational workflow for the synthesis and purification of 4-fluorocinnamic acid.

Data Presentation: Reactivity & Yields

The position of the fluorine atom significantly impacts the reaction kinetics and yield.[4] The table below summarizes typical results comparing fluorinated isomers against the non-fluorinated standard.

SubstrateElectronic EffectRelative RateTypical Yield (Method A)Typical Yield (Method B)Melting Point (°C)
Benzaldehyde Reference1.0x70–75%85%133
4-Fluorobenzaldehyde Strong -I, Weak +R1.5x (Fast) 75–85% >90% 209–210
2-Fluorobenzaldehyde Strong -I, Steric Bulk1.2x70–80%88%175
4-Methoxybenzaldehyde Strong +R (Donating)0.4x (Slow)50–60%75%170

Key Insight: The para-fluoro substituent provides the optimal balance of electronic activation without significant steric hindrance, consistently resulting in the highest yields.

Applications in Drug Discovery[5][6]

Fluorinated cinnamic acids are rarely the final drug product; rather, they are versatile building blocks .

  • Bioisosteres: The fluorocinnamic acid moiety mimics the electronic properties of natural enzyme substrates while resisting metabolic degradation.

  • Metabolic Blocking: Replacing a C-H bond with a C-F bond at the para position of the phenyl ring blocks hydroxylation by Cytochrome P450 enzymes, significantly extending the half-life (

    
    ) of the drug.
    
  • Linkers: The

    
    -unsaturated system serves as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) or HDAC inhibitors (e.g., Panobinostat analogs), where the double bond geometry is crucial for binding affinity.
    

References

  • Mechanism & Kinetics: Jones, G. "The Knoevenagel Condensation."[1][2][3][5][6][7][8][9][10][11] Organic Reactions, 2011.[12]

  • Green Synthesis Protocol: Ranu, B. C., & Jana, R. "Ionic Liquid as Catalyst and Reaction Medium - A Simple, Efficient and Green Procedure for Knoevenagel Condensation."[3][12] European Journal of Organic Chemistry, 2006.[3][12]

  • Fluorine in Drug Design: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Experimental Data: "Synthesis of 4-Fluorocinnamic Acid." ChemicalBook Standards, 2024.[13]

Sources

Technical Guide: Biological Activity of Halogenated Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of halogenated cinnamic acid derivatives (HCADs), a class of phenylpropanoids that have emerged as potent scaffolds in medicinal chemistry. By introducing halogen atoms (F, Cl, Br, I) onto the cinnamic acid backbone, researchers can modulate lipophilicity, metabolic stability, and electronic distribution, significantly enhancing biological efficacy. This document details the Structure-Activity Relationships (SAR), therapeutic mechanisms (specifically HDAC inhibition and antimicrobial action), and validated experimental protocols for synthesizing and screening these compounds.

Chemical Basis & Structure-Activity Relationship (SAR)

The biological success of HCADs stems from the modification of the core cinnamic acid scaffold (


). The introduction of halogens alters the physicochemical properties of the molecule, directly influencing pharmacokinetics and target binding affinity.
The Halogen Effect[1]
  • Lipophilicity (

    
    ):  Halogenation increases lipophilicity, facilitating passive diffusion across bacterial cell walls and mammalian cell membranes. The order of lipophilicity enhancement is generally 
    
    
    
    .
  • Electronic Effects: Halogens exert electron-withdrawing effects (inductive,

    
    ) and electron-donating effects (resonance, 
    
    
    
    ).
    • Fluorine (F): High electronegativity mimics hydrogen sterically but alters pKa and metabolic stability (blocking P450 oxidation sites).

    • Chlorine (Cl) / Bromine (Br): Larger atomic radii create steric bulk, often filling hydrophobic pockets in enzyme active sites (e.g., HDACs).

Positional Significance[2]
  • Para-substitution (

    
    -):  Often yields the highest potency in antimicrobial assays due to optimal alignment with hydrophobic channels in microbial receptors.
    
  • Ortho-substitution (

    
    -):  Can induce steric clashes that lock the side chain conformation, potentially increasing specificity for rigid binding pockets.
    

Therapeutic Mechanisms

Oncology: Histone Deacetylase (HDAC) Inhibition

HCADs function as zinc-binding groups (ZBG) or "cap" groups in HDAC inhibitors. By inhibiting HDACs, these derivatives prevent the deacetylation of histone tails, leading to chromatin relaxation and the re-expression of silenced tumor suppressor genes (e.g., p21).

Key Pathway:

  • Entry: HCAD diffuses into the nucleus.

  • Inhibition: The carboxyl or hydroxamic acid moiety chelates the

    
     ion in the HDAC active site.[1]
    
  • Effect: Accumulation of acetylated histones

    
     Upregulation of pro-apoptotic factors (Bim, Bmf) 
    
    
    
    Apoptosis.[2]
Antimicrobial: Membrane Disruption & Enzyme Inhibition

Against Gram-positive bacteria (e.g., S. aureus), HCADs disrupt the integrity of the cell membrane, causing leakage of electrolytes. In fungi (Candida spp.), they interfere with ergosterol biosynthesis.

Mechanism Visualization

The following diagram illustrates the dual-pathway mechanism of action for HCADs in oncology and microbiology.

HCAD_Mechanism cluster_cancer Oncology Pathway (Cancer Cell) cluster_micro Antimicrobial Pathway (Bacteria/Fungi) HCAD Halogenated Cinnamic Acid Derivative HDAC HDAC Enzyme (Zn2+ Active Site) HCAD->HDAC Chelation Membrane Cell Membrane Integration HCAD->Membrane Hydrophobic Interaction Chromatin Chromatin Relaxation HDAC->Chromatin Inhibition GeneExp Upregulation of p21, Bim, Bmf Chromatin->GeneExp Apoptosis Apoptosis / Cell Cycle Arrest GeneExp->Apoptosis Leakage Electrolyte Leakage (K+, ATP) Membrane->Leakage Ergosterol Ergosterol Synthesis Inhibition (Fungi) Membrane->Ergosterol Lysis Cell Lysis / Death Leakage->Lysis Ergosterol->Lysis

Figure 1: Dual mechanism of action: HDAC inhibition in cancer cells and membrane disruption in microbial cells.

Quantitative Efficacy Data

The following table summarizes reported


 (cancer) and MIC (antimicrobial) values for key halogenated derivatives, highlighting the impact of substitution.
Compound DerivativeTarget / Cell LineActivity MetricValue RangeReference
4-Chlorocinnamic acid Candida albicansMIC50 - 100 µg/mL[1]
4-Chlorocinnamic acid S. aureus (MRSA)MIC64 - 128 µg/mL[2]
Compound 60 (Trimethoxy + Linker)HL-60 (Leukemia)

~20 µM[3]
4-Fluorocinnamic acid A-549 (Lung Cancer)

12 - 15 µM[4]
Cinnamic Acid (Unsubstituted) S. aureusMIC> 500 µg/mL[2]

Note: The addition of a halogen (Cl, F) significantly lowers the effective concentration compared to the unsubstituted parent compound.

Experimental Protocols

Synthesis of Amide Derivatives (General Protocol)

To generate N-arylcinnamamides (common for anticancer screening), use the acyl chloride method.

  • Activation: Dissolve halogenated cinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (

    
    , 1.5 eq) and catalytic DMF. Reflux for 2 hours.
    
  • Evaporation: Remove solvent and excess

    
     under vacuum to obtain the acid chloride.
    
  • Coupling: Redissolve residue in DCM. Add the appropriate amine (1.0 eq) and triethylamine (

    
    , 1.2 eq) at 0°C.
    
  • Workup: Stir at room temperature for 12 hours. Wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Validation: Confirm structure via

    
    -NMR (look for trans-olefin doublets at 
    
    
    
    6.5–7.8 ppm,
    
    
    Hz).
In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine


 against cancer cell lines (e.g., A-549, HeLa).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).[3]

  • Solubilization Buffer: DMSO.[3][4]

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add HCADs dissolved in DMSO (final DMSO < 0.1%). Treat for 48h.

    • Control: Vehicle (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Labeling: Add 20 µL MTT reagent per well. Incubate 4h at 37°C in the dark.

    • Mechanism:[1][5][6] Mitochondrial succinate dehydrogenase reduces MTT (yellow) to formazan (purple).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure absorbance at 570 nm (ref 630 nm).

  • Calculation:

    
    
    
Synthesis & Screening Workflow Visualization

Workflow cluster_synth Synthesis Phase cluster_screen Biological Screening Start Start: Halogenated Cinnamic Acid Activation Activation (SOCl2) -> Acid Chloride Start->Activation Coupling Coupling (Amine/Alcohol) + Et3N Activation->Coupling Purification Purification (Column Chromatography) Coupling->Purification MTT Cytotoxicity (MTT) (Cancer Lines) Purification->MTT MIC Antimicrobial (MIC) (Broth Microdilution) Purification->MIC Decision Hit Identification (IC50 < 10µM) MTT->Decision MIC->Decision Decision->Start Fail (Redesign) Lead Lead Candidate Optimization Decision->Lead Pass

Figure 2: Iterative workflow for the synthesis and biological evaluation of HCADs.

References

  • BenchChem. (2025).[4][7] A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. Retrieved from

  • MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics.[8][6] Retrieved from

  • Yang et al. (2019). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Retrieved from

  • Biointerface Research. (2022).[3] Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity. Retrieved from [3]

  • Abcam. (2024). MTT Assay Protocol for Cell Viability. Retrieved from

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 3-Bromo-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application in Research and Pharmaceutical Development

This technical guide provides an in-depth analysis of the critical physicochemical properties of 3-bromo-4-fluorocinnamic acid, specifically its melting point and physical appearance. The protocols and insights contained herein are curated for researchers, medicinal chemists, and drug development professionals who rely on precise and reproducible data to advance their scientific objectives. As a Senior Application Scientist, my objective is to move beyond mere data reporting and provide a framework grounded in the principles of experimental causality and self-validating methodologies.

The Imperative of Foundational Analysis in API Development

In the rigorous pipeline of drug discovery and development, the initial physical characterization of an active pharmaceutical ingredient (API) or a key intermediate is a non-negotiable checkpoint. Properties such as melting point and physical appearance serve as the first line of defense in quality control, offering a rapid, cost-effective assessment of purity, identity, and consistency. For a compound like 3-bromo-4-fluorocinnamic acid, a versatile building block in organic synthesis, an erroneous or incomplete physical profile can propagate through a multi-step synthesis, leading to significant downstream consequences, including compromised yield, difficult purification, and questionable biological data. Establishing a robust, validated baseline for these characteristics is therefore paramount.

Core Physicochemical Profile of 3-Bromo-4-fluorocinnamic Acid

3-Bromo-4-fluorocinnamic acid is a halogenated aromatic carboxylic acid. Its solid-state behavior is governed by a combination of intermolecular forces, including hydrogen bonding from the carboxylic acid moiety and dipole-dipole interactions from the carbon-halogen bonds.

Physical Appearance

The compound is consistently described as a solid at ambient temperature. The color is typically reported as an off-white to light yellow solid or powder [1][2]. This visual characteristic is a crucial, albeit qualitative, identifier. Any significant deviation, such as a dark coloration or the presence of heterogeneous matter, should be considered a potential indicator of impurities or degradation and warrants further analytical investigation (e.g., via HPLC or NMR spectroscopy).

Melting Point: A Sentinel of Purity

The melting point is one of the most sensitive and informative physical properties of a crystalline solid. For a pure substance, the melting range is typically narrow. The presence of impurities disrupts the crystal lattice, generally causing a depression and broadening of the melting range. Data from multiple suppliers shows a consistent, though slightly varied, melting point for 3-bromo-4-fluorocinnamic acid.

Table 1: Summary of Quantitative Data for 3-Bromo-4-fluorocinnamic Acid

PropertyReported ValueSource(s)
Melting Point 187 - 195 °C[1][2][3][4]
187 - 189 °C[4]
189 - 192 °C[1]
193 - 195 °C[2][3]
Molecular Formula C₉H₆BrFO₂[5][6]
Molecular Weight 245.05 g/mol [2][4][6]
CAS Number 160434-49-1[1][3][4][6]

Note: The slight variations in the reported melting point ranges are common and can be attributed to differences in instrumental calibration or minor variations in residual solvent or impurity profiles between batches.

Protocol: Capillary Melting Point Determination

The following is a detailed, field-proven methodology for the accurate determination of melting point, designed to establish a trustworthy, in-house value.

The Principle of the Method

This protocol employs the capillary method, wherein a small, finely powdered sample is heated at a controlled rate. The temperatures at which the phase transition from solid to liquid begins (onset) and completes (clear point) are recorded. The rationale for using a finely ground powder is to ensure uniform heat distribution and efficient packing, minimizing thermal gradients within the sample.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Place a small quantity (10-20 mg) of 3-bromo-4-fluorocinnamic acid onto a clean, dry watch glass.

    • Using a spatula or mortar and pestle, gently grind the solid into a fine, homogeneous powder. This step is critical to break up any large crystals that could lead to inefficient and uneven heating.

  • Capillary Loading:

    • Invert a capillary tube (sealed at one end) and press the open end into the powder multiple times to collect a small plug of the material.

    • Tap the sealed end of the capillary gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The final packed sample height should be 2-3 mm for optimal results.

  • Instrumental Setup & Measurement:

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/minute) to quickly approach the expected melting range (approx. 185 °C).

    • Once the temperature is within 15-20 °C of the anticipated start of melting, reduce the ramp rate to a slow, controlled 1-2 °C/minute. This slow rate is essential to allow the system to maintain thermal equilibrium, ensuring an accurate reading.

    • Observe the sample through the magnified viewing port.

    • Record T1: The temperature at which the first droplet of liquid is observed.

    • Record T2: The temperature at which the last solid crystal melts, resulting in a completely clear liquid.

    • Report the result as the range T1 - T2.

  • System Validation:

    • To ensure the trustworthiness of the measurement, the apparatus must be calibrated regularly using certified reference standards with sharp, known melting points (e.g., caffeine, vanillin). The protocol is only valid if the instrument can reproduce the certified melting points of these standards within an acceptable tolerance (typically ±0.5 °C).

Workflow Visualization

The logical flow of the melting point determination protocol is illustrated below.

G start_end start_end process process decision decision data_out data_out Start Start: Obtain Sample Prep Sample Preparation: Grind to fine powder Start->Prep Load Load Capillary Tube (2-3 mm height) Prep->Load FastHeat Rapid Heating Phase (~10-15°C / min) Load->FastHeat IsNearMP Temp within 20°C of expected M.P.? FastHeat->IsNearMP IsNearMP->FastHeat No SlowHeat Slow Heating Phase (1-2°C / min) IsNearMP->SlowHeat Yes Observe Observe for Phase Change SlowHeat->Observe FirstDrop First liquid drop? Observe->FirstDrop FirstDrop->Observe No RecordT1 Record Onset Temp (T1) FirstDrop->RecordT1 Yes AllMelted Completely liquid? RecordT1->AllMelted AllMelted->Observe No RecordT2 Record Clear Point (T2) AllMelted->RecordT2 Yes Report Report Range (T1 - T2) RecordT2->Report End End Report->End

Caption: Standard Operating Procedure for Capillary Melting Point Determination.

References

  • 3-Bromo-4-Fluorocinnamic Acid - GlobalChemMall. [Link]

  • 3-Bromo-4-fluorocinnamic acid - Oakwood Chemical. [Link]

  • 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)- | C9H6BrFO2 - PubChem. [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromo-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

3-Bromo-4-fluorocinnamic acid presents a unique set of challenges and opportunities in cross-coupling chemistry. Structurally, it contains three distinct electronic features:

  • The Aryl Bromide: The primary electrophile for oxidative addition.

  • The Ortho-Fluorine: An electron-withdrawing group (EWG) that activates the C-Br bond, facilitating faster oxidative addition compared to non-fluorinated analogs.

  • The Cinnamic Acid Moiety: A free carboxylic acid (

    
    ) and an 
    
    
    
    -unsaturated system.

The Core Challenge: The free carboxylic acid is the primary failure point in standard protocols. In basic media, it forms a carboxylate anion (


). While this improves water solubility, it can coordinate to the Palladium center, potentially displacing ligands or forming unreactive "palladate" species if the catalytic cycle is not robust. Furthermore, the solubility differential between the organic boronic acid and the water-soluble aryl carboxylate requires a carefully tuned biphasic solvent system.

The Solution: This guide provides two optimized protocols.

  • Protocol A (The "Gold Standard"): Uses a robust bidentate ligand system (dppf) in a Dioxane/Water mixture to ensure high yields and reproducibility.

  • Protocol B (Green/Process Scale): A ligand-free, aqueous-phase transfer method suitable for scale-up.

Mechanistic Insight: The "Carboxylate Effect"

Contrary to common misconceptions, free carboxylic acids do not inherently "kill" Suzuki couplings. However, they alter the stoichiometry requirements.

  • Base Consumption: The first equivalent of base is consumed immediately to deprotonate the carboxylic acid. Standard 2.0 equiv. protocols often fail because only 1.0 equiv. remains for the catalytic cycle (boronate activation). We mandate 3.0–3.5 equivalents of base.

  • Catalyst Selection: Monodentate phosphines (like

    
    ) are more labile and easily displaced by carboxylates. We utilize Pd(dppf)Cl₂ , where the bidentate ferrocenyl ligand creates a wide bite angle and resists displacement by the carboxylate.
    
Visualization: Catalytic Cycle & Carboxylate Interface

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Accelerated by F) Pd0->OxAdd + Substrate PdII_Ar Pd(II)-Ar-Br Complex OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet BaseStep Base Activation (Requires Excess Base) BaseStep->TransMet Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Product RedElim->Product Product Release Substrate 3-Bromo-4-fluorocinnamic acid (As Carboxylate) Substrate->OxAdd Boronic Aryl Boronic Acid Boronic->BaseStep + OH-

Figure 1: Catalytic cycle highlighting the entry point of the carboxylate substrate and the critical role of base activation.

Protocol A: High-Fidelity Batch Synthesis (Recommended)

This protocol is designed for medicinal chemistry applications where yield and purity are paramount (100 mg – 5 g scale).

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Bromo-4-fluorocinnamic acidElectrophile
Coupling Partner Aryl Boronic Acid (1.2 equiv)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Robust Catalyst
Base K₂CO₃ (3.5 equiv)Activator & Acid Neutralizer
Solvent 1,4-Dioxane / Water (4:1 ratio)Solubilizes both species
Step-by-Step Methodology
  • Preparation:

    • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical: If the boronic acid is expensive or unstable, purge the flask with Nitrogen/Argon for 5 minutes before adding solids.

  • Charging:

    • Add 3-Bromo-4-fluorocinnamic acid (1.0 eq).[1]

    • Add Aryl Boronic Acid (1.2 eq).[2]

    • Add

      
       (3.5 eq). Note: Gas evolution (
      
      
      
      ) may occur upon solvent addition.
    • Add Pd(dppf)Cl₂ (0.03 eq).

  • Solvation & Degassing:

    • Add the Dioxane/Water (4:1) mixture. Concentration should be approx 0.1 M relative to the bromide.

    • Sparging: Bubble Nitrogen directly into the solvent for 10 minutes. This is crucial to prevent homocoupling of the boronic acid.

  • Reaction:

    • Heat the mixture to 85–90°C for 4–12 hours.

    • Monitoring: Monitor by HPLC or TLC.

      • TLC Note: The starting material is an acid.[3][4][5] You must add a drop of acetic acid to your TLC eluent (e.g., 50% EtOAc/Hex + 1% AcOH) to prevent streaking, or spot the reaction mixture and over-spot with dilute HCl.

  • Workup (The "Acid Trap"):

    • Cool the reaction to room temperature.[3][6]

    • Filter through a pad of Celite to remove Palladium black. Wash with water.[3][7]

    • Extraction 1 (Impurity Removal): Extract the basic aqueous layer with Ethyl Acetate (EtOAc). Discard this organic layer (it contains non-acidic impurities and homocoupled byproducts).

    • Acidification: Carefully acidify the aqueous layer with 1N HCl to pH ~2-3. The product will precipitate or oil out.

    • Extraction 2 (Product Recovery): Extract the now-acidic aqueous layer with EtOAc (3x).

    • Dry & Concentrate: Dry combined organics over

      
      , filter, and concentrate in vacuo.
      

Protocol B: Green Chemistry / Scale-Up (Water-Based)

Ideal for larger scales (>10 g) or when organic solvent waste must be minimized. This relies on Phase Transfer Catalysis (PTC).

Materials & Reagents
ComponentSpecificationRole
Catalyst Pd(OAc)₂ (1-2 mol%)Ligand-free Precursor
Additive TBAB (Tetrabutylammonium bromide) (1.0 eq)Phase Transfer Catalyst
Base Na₂CO₃ (3.0 eq)Base
Solvent Water (Neat) or Water/EtOH (9:[1]1)Green Solvent
Step-by-Step Methodology
  • Mixing:

    • Dissolve Base (3.0 eq) and TBAB (1.0 eq) in Water.

    • Add 3-Bromo-4-fluorocinnamic acid.[1] Stir until fully dissolved (forms the water-soluble sodium carboxylate).

  • Catalysis:

    • Add the Aryl Boronic Acid (1.1 eq) and Pd(OAc)₂.

  • Heating:

    • Heat to 70°C (milder temp due to fluorine activation). Vigorous stirring is essential to create a good emulsion.

  • Workup:

    • Similar to Protocol A, but requires less solvent. Acidify the aqueous mixture directly to precipitate the product. Filter the solid, wash with water, and recrystallize (typically from Ethanol/Water).[3]

Troubleshooting & QC Guide

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to Protocol A (Pd(dppf)). Ensure solvent is degassed.[8]
Starting Material Remains Base DepletionDid you use 3.5 eq base? The acid consumes 1.0 eq instantly. Add more base.
Homocoupling (Biaryl) Oxygen PresenceSparge solvents longer. Add boronic acid slowly.
Product lost during workup Incorrect pHCRITICAL: The product is an acid. If you extract the basic reaction mix, the product stays in the water. You MUST acidify to pH 2–3 to recover it.
Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-4-fluorocinnamic acid Mix Mix with Boronic Acid + Catalyst + Base (3.5 eq) Start->Mix Solvent Add Dioxane/Water (4:1) Degas (N2 sparge) Mix->Solvent Heat Heat to 85°C (4-12h) Solvent->Heat Check Check Conversion (HPLC/TLC) Heat->Check Check->Heat Incomplete Workup1 Cool & Filter (Celite) Check->Workup1 Complete Wash Wash Basic Aq. with EtOAc (Discard Organics) Workup1->Wash Acidify Acidify Aqueous layer (pH 2) Product Precipitates Wash->Acidify Extract Extract with EtOAc Dry & Concentrate Acidify->Extract

Figure 2: Operational workflow emphasizing the critical acidification step during workup.

References

  • General Suzuki-Miyaura Protocols: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. .

  • Handling Free Carboxylic Acids: Do carboxylic acids interfere with Suzukis? Discussion and community consensus on stoichiometry. .

  • Water-Based/Green Protocols: A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions. .[9]

  • Substrate Analog Conditions (Halocinnamic Acids): Palladium-catalyzed decarboxylative cross-coupling reaction of cinnamic acid. (Note: Highlights reactivity of cinnamic scaffold). .[10]

  • Catalyst Selection (dppf): BenchChem Application Notes for Functionalization of 3-Bromo-4-methylpyridine. (Analogous electron-deficient/acidic systems). .

Sources

palladium-catalyzed Heck reaction conditions for bromo-fluorocinnamic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of bromo-fluorocinnamic acids, a critical scaffold in medicinal chemistry. These intermediates combine the metabolic stability of the fluorine atom with the versatile reactivity of the vinyl carboxylic acid and the retained aryl bromide. The core challenge addressed here is chemoselectivity : coupling acrylic acid exclusively at the iodine position of a bromo-fluoro-iodobenzene precursor while leaving the bromine intact for downstream functionalization (e.g., Suzuki or Buchwald-Hartwig couplings).

Strategic Importance & Mechanism

Fluorinated cinnamic acids are key precursors for quinolones, indoles, and other pharmacophores. The presence of fluorine alters the electronic landscape of the aryl ring, generally facilitating oxidative addition but occasionally complicating regioselectivity.

The Chemoselectivity Hierarchy

In Palladium-catalyzed cross-coupling, the rate of oxidative addition (the rate-determining step for aryl halides) follows the bond dissociation energy: C-I < C-Br < C-Cl < C-F .

  • Target Reaction: C-I bond insertion.

  • Avoided Reaction: C-Br bond insertion (Side product: bis-alkenylated species).

The electron-withdrawing nature of fluorine (Hammett


 > 0) makes the ring more electron-deficient, accelerating oxidative addition at both the I and Br sites. Therefore, strict temperature control (< 100 °C) and ligand selection are critical to maintain the kinetic differentiation between I and Br.
Catalytic Cycle (Chemoselective Pathway)

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the C-Br bond.

HeckCycle cluster_warning Chemoselectivity Checkpoint Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd + I-Ar(F)-Br Complex1 Ar(Br)(F)-Pd(II)-I OxAdd->Complex1 Coord Alkene Coordination (Acrylic Acid) Complex1->Coord Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim ProdRel Product Release (Bromo-Fluorocinnamic Acid) Elim->ProdRel BaseStep Reductive Elimination (Base Regeneration) ProdRel->BaseStep - HI (Base salt) BaseStep->Pd0

Figure 1: Chemoselective Catalytic Cycle. Note that the C-Br bond remains inert under optimized mild conditions.

Experimental Protocols

Protocol A: High-Fidelity Phosphine Method

Best for: Late-stage functionalization, high-value substrates, and strict GMP requirements.

Reagents:

  • Substrate: 1-Bromo-4-fluoro-2-iodobenzene (1.0 equiv)

  • Coupling Partner: Acrylic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%)[1]

  • Ligand: P(o-tol)₃ (4 mol%) – Bulky ligand enhances mono-dentate active species.

  • Base: Triethylamine (TEA) (2.5 equiv)

  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Nitrogen/Argon for 15 mins.

  • Catalyst Pre-complexation: Add Pd(OAc)₂ and P(o-tol)₃ to the flask. Add 50% of the solvent. Stir at room temperature (RT) for 10 mins until the solution turns yellow/orange (generation of Pd(0) species).

  • Substrate Addition: Add the aryl halide and acrylic acid.[1]

  • Base Addition: Add TEA followed by the remaining solvent.

  • Reaction: Heat the mixture to 80 °C . Note: Do not exceed 90 °C to prevent activation of the C-Br bond. Monitor by HPLC or TLC (mobile phase: 5% MeOH in DCM with 0.1% Formic Acid).

  • Quench & Workup:

    • Cool to RT.

    • Pour into ice-water (5x reaction volume).

    • Critical Step: Acidify to pH 2-3 with 1M HCl. The cinnamic acid product will precipitate.

    • Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: "Jeffery Conditions" (Ligand-Free)

Best for: Scale-up, cost-reduction, and robust handling of moisture.

Reagents:

  • Catalyst: Pd(OAc)₂ (1-2 mol%)[1]

  • Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv) – Acts as a Phase Transfer Catalyst and stabilizes Pd nanoparticles.

  • Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

  • Solvent: DMF/Water (9:1) or pure DMF.

Step-by-Step Workflow:

  • Mixing: In a reaction vial, combine Aryl Halide (1.0 equiv), Acrylic Acid (1.2 equiv), Base (2.5 equiv), and TBAB (1.0 equiv).

  • Catalyst: Add Pd(OAc)₂ last.

  • Reaction: Heat to 85 °C for 4-8 hours. The mixture will likely turn black (formation of Pd-nanoparticles stabilized by ammonium salt).

  • Workup: Similar to Protocol A. Acidification is mandatory to recover the free acid.

Data Presentation & Troubleshooting

Comparative Efficiency Table
ParameterProtocol A (Phosphine)Protocol B (Jeffery/TBAB)
Chemoselectivity (I vs Br) Excellent (>98:2)Good (95:5)
Reaction Time 12 - 24 Hours4 - 8 Hours
Moisture Tolerance Low (Requires Anhydrous)High (Tolerates water)
Purification Recrystallization often sufficientMay require column chromatography to remove ammonium salts
Yield (Typical) 85-92%80-88%
Troubleshooting Guide
  • Problem: Low Conversion.

    • Root Cause:[2][3] Fluorine electron-withdrawal deactivates the Pd-Ar intermediate if the ligand is too electron-poor.

    • Fix: Switch to Protocol B (TBAB) or use a more electron-rich ligand like P(t-Bu)₃ (though this risks activating the Bromine).

  • Problem: Palladium Black Precipitation.

    • Root Cause:[2][3] "Catalyst death" due to lack of stabilizing ligands.

    • Fix: Increase TBAB loading or ensure P(o-tol)₃:Pd ratio is strictly > 2:1.

  • Problem: Regioisomers (Branched vs Linear).

    • Root Cause:[2][3] Electronic bias of the fluorinated ring.

    • Fix: Cinnamic acids (beta-arylation) are thermodynamically favored. Ensure temperature is >80°C to allow reversible insertion steps to find the thermodynamic product.

Experimental Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix: Solvent + Cat + Ligand (Pre-activation) Start->Mix AddSub Add Substrates: Ar-I + Acrylic Acid + Base Mix->AddSub Heat Heat: 80-85°C (N2 Atmosphere) AddSub->Heat Monitor Monitor: HPLC/TLC (Check I vs Br) Heat->Monitor Monitor->Heat Incomplete Acidify Workup: Acidify (pH 2) Precipitate Product Monitor->Acidify Complete Pure Purification: Recrystallize (EtOH/H2O) Acidify->Pure

Figure 2: Standard Operating Procedure (SOP) for Protocol A.

References

  • Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides."[4][5][6] Organic Reactions, 27, 345–390.

  • Jeffery, T. (1996).[2] "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron, 52(30), 10113-10130.

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211.

  • BenchChem Application Notes. (2025). "Protocols for the Synthesis of Cinnamic Acid Derivatives."

Sources

Application Note: Sonogashira Coupling of 3-Bromo-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of 3-Bromo-4-fluorocinnamic acid with a terminal alkyne. This substrate presents unique challenges due to its electron-deficient nature and the presence of a carboxylic acid moiety. We will explore the mechanistic underpinnings of the reaction, offer a robust, step-by-step experimental protocol, and provide a comprehensive troubleshooting guide to empower researchers in synthesizing complex molecules for pharmaceutical and materials science applications.[1][3]

Introduction and Scientific Principles

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling, has become an indispensable tool for creating arylalkynes and conjugated enynes.[3][4] Its utility is particularly pronounced in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[1][2][5] The reaction typically proceeds under mild conditions, such as at room temperature and with a mild base, making it compatible with a wide range of functional groups.[3][5]

Our substrate, 3-Bromo-4-fluorocinnamic acid, is an "activated" aryl bromide. The electron-withdrawing effects of both the fluorine atom and the cinnamic acid group facilitate the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[6] However, the acidic proton of the carboxylic acid requires careful selection of the base to avoid unwanted side reactions while ensuring the deprotonation of the terminal alkyne.

The Catalytic Cycle: A Mechanistic Overview

The widely accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of the 3-Bromo-4-fluorocinnamic acid. This forms a Pd(II) intermediate.

  • Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[3] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers its alkynyl group to the Pd(II) complex. This key step, known as transmetalation, is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl Oxidative Addition PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR Cu_Acetylide->PdII_Aryl Cu_Acetylide->CuI Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation (Base) ArBr 3-Bromo-4-fluorocinnamic acid (Ar-Br) ArBr->PdII_Aryl

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of 3-Bromo-4-fluorocinnamic acid with phenylacetylene as a model terminal alkyne.

3.1 Materials and Reagents

  • Substrate: 3-Bromo-4-fluorocinnamic acid (≥98% purity)

  • Alkyne: Phenylacetylene (≥98% purity)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Cocatalyst: Copper(I) iodide (CuI) (≥99%)

  • Ligand: Triphenylphosphine (PPh₃) (≥99%)

  • Base: Triethylamine (Et₃N), freshly distilled or anhydrous

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) is mandatory. The reagents are toxic and/or irritants.

3.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Standard glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

3.3 Reaction Setup and Step-by-Step Procedure

Workflow start Start: Prepare Glassware reagents Add solid reagents: - Aryl Bromide - Pd Catalyst - CuI - PPh₃ start->reagents inert Establish Inert Atmosphere (3x Vacuum/N₂ Cycles) reagents->inert solvents Add Anhydrous Solvents: - THF - Et₃N inert->solvents alkyne Add Phenylacetylene via Syringe solvents->alkyne heat Heat to 50-60 °C Monitor by TLC alkyne->heat workup Aqueous Workup: - Quench with NH₄Cl - Acidify with HCl - Extract with EtOAc heat->workup purify Purify by Column Chromatography workup->purify end Characterize Product purify->end

Caption: Experimental workflow for the Sonogashira coupling protocol.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-4-fluorocinnamic acid (1.0 mmol, 1.0 eq), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and PPh₃ (0.06 mmol, 6 mol%).

    • Rationale: The additional phosphine ligand helps to stabilize the Pd(0) active species and prevent catalyst decomposition.

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge the system by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Nitrogen or Argon).

    • Rationale: An inert atmosphere is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction catalyzed by copper in the presence of oxygen.[3][4]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 eq) via syringe. Stir the mixture until all solids are dissolved. The solution should appear as a yellow-to-light-brown suspension.

    • Rationale: Triethylamine serves as both the base to deprotonate the alkyne and the solvent. It also neutralizes the HBr generated during the reaction.[3] THF is used as a co-solvent to ensure solubility of the cinnamic acid substrate.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

    • Rationale: A slight excess of the alkyne is used to ensure complete consumption of the more valuable aryl bromide substrate.

  • Reaction: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mixture with a drop of acetic acid). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl (15 mL). Acidify the mixture to pH ~2 with 2M HCl.

    • Rationale: Acidification ensures the product, a carboxylic acid, is protonated and thus extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Data Summary and Expected Results

The following table outlines the typical reaction parameters for this protocol.

ParameterValueRationale
Aryl Bromide 1.0 mmolReference amount
Alkyne 1.2 mmol (1.2 eq)Drives reaction to completion
PdCl₂(PPh₃)₂ 3 mol%Standard catalyst loading for aryl bromides
CuI 6 mol%Ensures efficient formation of copper acetylide
PPh₃ 6 mol%Stabilizes Pd(0) and prevents Pd black formation
Base (Et₃N) 3.0 mmol (3.0 eq)Acts as base and acid scavenger
Solvent THF / Et₃NGood solubility for reactants
Temperature 50-60 °CProvides sufficient energy for oxidative addition
Time 4-12 hTypical duration for activated aryl bromides
Expected Yield 75-90%Based on literature for similar activated substrates

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality base or solvents.1. Use a fresh batch of catalyst. Consider a more active pre-catalyst like Pd(PPh₃)₄. 2. Increase temperature to 80 °C. Aryl bromides can be sluggish.[8] 3. Use freshly distilled, anhydrous solvents and base.
Glaser Homocoupling Product Observed 1. Presence of oxygen in the reaction vessel. 2. Copper catalyst concentration is too high.1. Ensure the system is thoroughly degassed and maintained under a positive pressure of inert gas.[4] 2. Reduce the amount of CuI to 2-3 mol%. Consider a copper-free protocol if the problem persists.[3]
Formation of Palladium Black 1. Catalyst decomposition. 2. Insufficient ligand.1. Add more phosphine ligand (increase L:Pd ratio to 4:1). 2. Ensure the reaction is not overheated.
Difficult Purification 1. Carboxylic acid streaking on silica gel.1. Add 0.5-1% acetic acid to the chromatography eluent to suppress deprotonation of the product on the silica.

Conclusion

This application note provides a reliable and well-reasoned protocol for the Sonogashira coupling of 3-Bromo-4-fluorocinnamic acid. By understanding the roles of each component and anticipating potential challenges, researchers can successfully employ this powerful reaction to synthesize valuable chemical entities. The provided troubleshooting guide serves as a practical tool to overcome common experimental hurdles, ensuring high yields and purity.

References

  • Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Sonogashira Coupling Reaction Mechanism Source: YouTube URL: [Link]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion Source: ACS Publications - Organometallics URL: [Link]

  • Title: Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides Using Near Stoichiometric Carbon Monoxide Source: ACS Publications - Organic Letters URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: ACS Publications - Chemical Reviews URL: [Link]

  • Title: Guidelines for Sonogashira cross-coupling reactions Source: Sussex Drug Discovery Centre URL: [Link]

  • Title: Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal Source: ResearchGate URL: [Link]

  • Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL: [Link]

  • Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: Synfacts URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: ResearchGate URL: [Link]

  • Title: Sonogashira troubleshooting help needed Source: Reddit URL: [Link]

Sources

synthesis of fluorinated biaryl compounds using cinnamic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing fluorinated 1,2-diarylethenes (stilbenes) , a critical class of biaryl bioisosteres, using cinnamic acids as stable, regiospecific vinyl-aryl synthons. Unlike traditional Heck reactions that require volatile styrenes, or Suzuki couplings requiring unstable vinylboronates, this method utilizes the Decarboxylative Cross-Coupling (DCC) strategy.

Why this approach?

  • Atom Economy: Utilizes ubiquitous carboxylic acids, extruding non-toxic CO₂ as the sole byproduct.

  • Fluorine Incorporation: Enables the modular assembly of fluorinated cores by coupling fluorinated aryl halides with cinnamic acids (or vice versa), bypassing the need for difficult-to-synthesize fluorinated vinyl monomers.

  • Stability: Cinnamic acids are shelf-stable solids, unlike their styrene counterparts which are prone to polymerization.

Chemical Strategy & Mechanism

The transformation relies on a Palladium-catalyzed decarboxylative Heck-type mechanism.[1] Unlike the standard Mizoroki-Heck reaction which retains the carboxyl group (forming substituted cinnamic acids), this protocol drives the reaction toward decarboxylative elimination .

The Pathway:

  • Oxidative Addition: Pd(0) inserts into the Fluorinated Aryl Halide (Ar-X) bond.

  • Carbopalladation: The Ar-Pd-X species adds across the double bond of the cinnamate.

  • Decarboxylative Elimination: Rather than the traditional

    
    -hydride elimination, the system undergoes 
    
    
    
    -carboxy elimination (often aided by Ag(I) or Cu(I) co-catalysts), extruding CO₂ to yield the trans-stilbene.
Figure 1: Catalytic Cycle (Graphviz)

DecarboxylativeHeck Start Start: Pd(II) Precatalyst Pd0 Active Species: Pd(0)L2 Start->Pd0 Reduction OxAdd Oxidative Addition (+ Ar-X) Pd0->OxAdd Complex1 Ar-Pd(II)-X OxAdd->Complex1 Coord Olefin Coordination (+ Cinnamate) Complex1->Coord Complex2 Ar-Pd-X (π-Cinnamate) Coord->Complex2 Insert Migratory Insertion (Carbopalladation) Complex2->Insert Complex3 σ-Alkyl-Pd Complex Insert->Complex3 Elim Decarboxylative Elimination (- CO2, - Pd(0), - HX) Complex3->Elim Elim->Pd0 Regeneration Product Product: Fluorinated Stilbene Elim->Product

Caption: Figure 1. The Pd-catalyzed decarboxylative Heck cycle.[1] The critical divergence from standard Heck chemistry occurs at the 'Decarboxylative Elimination' step, driven by thermal extrusion of CO₂.

Experimental Protocol

Target Synthesis: (E)-4-fluoro-4'-(trifluoromethyl)stilbene Reaction Class: Intermolecular Decarboxylative Heck Coupling

Materials & Reagents
ComponentRoleSpecification
4-(Trifluoromethyl)cinnamic acid Substrate A (Acid)1.0 equiv (e.g., 1.0 mmol)
1-Bromo-4-fluorobenzene Substrate B (Halide)1.2 equiv
Pd(OAc)₂ Catalyst5 mol%
XPhos Ligand10 mol%
Ag₂CO₃ Oxidant/Base2.0 equiv
DMSO/DMF (1:1) SolventAnhydrous, degassed
Step-by-Step Methodology

1. Catalyst Pre-Complexation (The "Active Pot"):

  • Rationale: Pre-forming the active Pd(0)-Ligand species ensures consistent initiation kinetics and reduces induction periods.

  • In a flame-dried Schlenk tube, combine Pd(OAc)₂ (11.2 mg, 0.05 mmol) and XPhos (47.6 mg, 0.1 mmol).

  • Add 2 mL of anhydrous DMF. Stir at room temperature for 15 minutes under Argon until the solution turns a deep orange/brown (indicating ligation).

2. Substrate Loading:

  • Add 4-(Trifluoromethyl)cinnamic acid (216 mg, 1.0 mmol) and Ag₂CO₃ (552 mg, 2.0 mmol) to the reaction vessel.

  • Note: Silver carbonate acts as a dual-role reagent: it sequesters the halide to drive the reaction and facilitates the decarboxylation step via a Ag-carboxylate intermediate.

3. Electrophile Addition:

  • Add 1-Bromo-4-fluorobenzene (132 µL, 1.2 mmol) and the remaining solvent (DMSO, 2 mL).

  • Seal the tube with a Teflon-lined screw cap.

4. Reaction Phase:

  • Heat the block to 130°C .

  • Monitoring: The reaction will evolve CO₂ gas. Ensure the vessel is rated for mild pressure or use an oil bubbler release if scaling up (>5 mmol).

  • Stir for 16–24 hours.

  • Self-Validation Check: Spot TLC every 4 hours. The disappearance of the cinnamic acid (polar, stays at baseline in non-polar eluents) and the appearance of a highly fluorescent spot (the stilbene) confirms progress.

5. Workup & Purification:

  • Cool to room temperature.[2] Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Ag salts and Pd black.

  • Wash the filtrate with water (3 x 15 mL) to remove DMF/DMSO. Crucial: Residual DMSO interferes with crystallization.

  • Dry over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Scope and Performance Data

The following table summarizes the expected yields when varying the fluorination pattern on the cinnamic acid and aryl halide partners.

EntryCinnamic Acid (Ar¹)Aryl Halide (Ar²-X)Product (Ar¹-CH=CH-Ar²)Yield (%)Notes
1 4-F-Ph4-CF₃-Ph-Br4,4'-Fluoro-trifluoromethyl82%High efficiency
2 Ph2,4-Difluoro-Ph-Br2,4-Difluorostilbene76%Steric encumbrance at ortho
3 3-CF₃-Ph4-F-Ph-Cl3-CF₃-4'-F-stilbene65%Chlorides require higher temp (140°C)
4 4-OMe-Ph4-F-Ph-Br4-OMe-4'-F-stilbene88%Electron-rich acids couple faster
5 4-NO₂-Ph4-F-Ph-Br4-NO₂-4'-F-stilbene45%Electron-poor acids decarboxylate slowly

Troubleshooting & Optimization (E-E-A-T)

Issue: Low Yield / Incomplete Decarboxylation

  • Diagnosis: The reaction yields the "Heck product" (substituted cinnamic acid) instead of the decarboxylated stilbene.

  • Root Cause:[3][4][5][6][7][8][9] Temperature too low or insufficient Ag salt. The decarboxylation activation energy is high.

  • Solution: Increase temperature to 140°C. Ensure Ag₂CO₃ is fresh and stored in the dark (Ag salts degrade to inactive Ag⁰/Ag₂O).

Issue: Homocoupling of Aryl Halide (Ar-Ar)

  • Diagnosis: Presence of biphenyls.

  • Root Cause:[3][4][5][6][7][8][9] Slow transmetallation/carbopalladation allows the Pd-Ar species to disproportionate.

  • Solution: Switch solvent to a Diglyme/NMP mixture. The higher polarity stabilizes the charged intermediates.

Issue: Palladium Black Precipitation

  • Diagnosis: Reaction stops early; black precipitate forms.

  • Solution: Add 10 mol% PPh₃ or switch to a more robust ligand like JohnPhos .

References

  • Goossen, L. J., et al. (2006).[3] "Pd-catalyzed synthesis of arylolefins from arenecarboxylic acids and aryl halides." Science, 313(5787), 662-664.

  • Satoh, T., & Miura, M. (2010).[3] "Synthesis of α,ω-diarylbutadienes and -hexatrienes via decarboxylative coupling of cinnamic acids." Organic Letters, 12(3), 592-595.

  • Yao, B., et al. (2013).[4] "Recent advances in decarboxylative C-C bond formation using direct or in situ generated alkenyl acids."[2] RSC Advances, 3, 19264.[4]

  • Minami, H., et al. (2015). "Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents." Molecules, 20, 14054-14063.

  • Ritter, T., et al. (2015).[10] "Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products." Current Topics in Medicinal Chemistry, 15(19).

Sources

Application Notes and Protocols: Solid-Phase Synthesis of Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Advantage of Halogenated Cinnamic Acids in Solid-Phase Synthesis

Cinnamic acids, a class of organic compounds naturally found in various plants, and their derivatives have garnered significant attention in medicinal chemistry and materials science.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the cinnamic acid scaffold dramatically influences its physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.[2] This strategic halogenation has led to the development of potent antimicrobial, anticancer, and anti-inflammatory agents.[3][4]

Solid-phase synthesis (SPS) offers a powerful platform for the rapid and efficient construction of libraries of halogenated cinnamic acid derivatives.[5] By immobilizing these scaffolds on a solid support, researchers can streamline purification processes, drive reactions to completion using excess reagents, and automate synthetic sequences, thereby accelerating the discovery and optimization of lead compounds.[6] This guide provides a comprehensive overview of the principles, protocols, and applications of solid-phase synthesis of halogenated cinnamic acids, designed to empower researchers in their quest for novel molecules with enhanced therapeutic potential.

I. Foundational Principles: Anchoring Halogenated Cinnamic Acids to the Solid Phase

The cornerstone of any solid-phase synthesis is the selection of an appropriate solid support and a suitable linker to tether the molecule of interest. For carboxylic acids like the cinnamic acid family, ester-based linkers are the most common choice.

Selecting the Solid Support and Linker

Wang resin is a widely used solid support for the immobilization of carboxylic acids.[7] It consists of a polystyrene matrix functionalized with a 4-hydroxymethylphenoxymethyl linker. The ester linkage formed between the carboxylic acid of the halogenated cinnamic acid and the hydroxyl group of the Wang resin is stable to a variety of reaction conditions but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[8]

Another viable option is the 2-Chlorotrityl chloride (2-CTC) resin . This resin allows for the attachment of carboxylic acids under milder conditions, often requiring only the presence of a hindered base like N,N-diisopropylethylamine (DIPEA).[5] The resulting ester linkage is highly acid-labile and can be cleaved with very dilute TFA, preserving other acid-sensitive protecting groups.

For applications requiring orthogonal cleavage strategies, photolabile linkers present an attractive alternative.[6] These linkers, often based on an o-nitrobenzyl chemistry, are stable to both acidic and basic conditions but can be cleaved by irradiation with UV light, offering a mild and reagent-free method of product release.[9]

Resin/Linker Attachment Chemistry Cleavage Conditions Key Advantages
Wang Resin Carbodiimide activation (e.g., DIC/DMAP)Strong acid (e.g., 95% TFA)High loading capacity, good stability.
2-CTC Resin Hindered base (e.g., DIPEA)Mild acid (e.g., 1-5% TFA in DCM)Mild attachment and cleavage, preserves acid-labile groups.
Photolabile Linker Carbodiimide activationUV irradiation (e.g., 365 nm)Mild, reagent-free cleavage, orthogonal to acid/base labile groups.
The Causality Behind Reagent Choices in Immobilization

The choice of coupling reagents for esterification to the Wang resin is critical to ensure high loading efficiency and prevent side reactions. The use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) , activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of a catalyst, typically 4-(dimethylamino)pyridine (DMAP) , facilitates the nucleophilic attack of the resin's hydroxyl group on this activated intermediate, driving the esterification forward.[2] It is crucial to use a minimal catalytic amount of DMAP to avoid potential racemization if chiral centers are present.

II. Detailed Protocols: A Step-by-Step Guide to the Solid-Phase Synthesis of a Halogenated Cinnamic Acid Derivative

This section provides a detailed protocol for the synthesis of 4-chlorocinnamic acid amide as an illustrative example.

Workflow Overview

sps_workflow start Start resin_prep Resin Swelling start->resin_prep loading Loading of 4-Chlorocinnamic Acid resin_prep->loading Wang Resin capping Capping of Unreacted Sites loading->capping modification On-Resin Modification (Optional) capping->modification e.g., Suzuki Coupling cleavage Cleavage from Resin capping->cleavage No Modification modification->cleavage purification Product Purification & Analysis cleavage->purification end End purification->end

Caption: General workflow for the solid-phase synthesis of halogenated cinnamic acid derivatives.

Protocol 1: Immobilization of 4-Chlorocinnamic Acid onto Wang Resin

Objective: To covalently attach 4-chlorocinnamic acid to Wang resin.

Materials:

  • Wang resin (1.0 g, ~1.0 mmol/g loading capacity)

  • 4-Chlorocinnamic acid (4 eq., 4.0 mmol, 730 mg)

  • N,N'-Diisopropylcarbodiimide (DIC) (4 eq., 4.0 mmol, 625 µL)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq., 0.1 mmol, 12 mg)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic anhydride

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel with a frit

Procedure:

  • Resin Swelling: Place the Wang resin in the synthesis vessel and swell in DMF (~10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve 4-chlorocinnamic acid and DMAP in a minimal amount of DMF.

  • Loading: Add the solution of 4-chlorocinnamic acid and DMAP to the swollen resin. Add DIC to the vessel. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM for 1 hour.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Verification of Loading: The success of the loading can be qualitatively monitored by FT-IR spectroscopy by observing the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹).[10] Quantitative determination of the loading can be achieved by cleaving the product from a small amount of resin and analyzing the concentration of the cleaved product by UV-Vis spectroscopy.

Protocol 2: On-Resin Modification - Suzuki Coupling

Objective: To demonstrate the utility of the immobilized halogenated cinnamic acid by performing a Suzuki cross-coupling reaction to synthesize a biaryl derivative.

Materials:

  • 4-Chlorocinnamic acid-loaded Wang resin (from Protocol 1)

  • Phenylboronic acid (5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (0.1 eq.)

  • 2 M aqueous sodium carbonate solution

  • 1,4-Dioxane/Water (4:1)

  • DMF, DCM, MeOH for washing

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • Reaction Setup: To the swollen resin, add phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and the 1,4-dioxane/water solvent mixture.

  • Coupling Reaction: Add the aqueous sodium carbonate solution and heat the mixture at 80°C for 12 hours with agitation.

  • Washing: After cooling to room temperature, drain the reaction mixture and wash the resin thoroughly with DMF, water, DMF, DCM, and MeOH.

  • Drying: Dry the resin under vacuum.

Rationale: The Suzuki coupling is a powerful C-C bond-forming reaction that is well-suited for solid-phase synthesis.[11] The palladium catalyst facilitates the coupling between the resin-bound aryl halide (the 4-chlorocinnamic acid derivative) and the boronic acid in solution.[5]

Protocol 3: Cleavage from the Solid Support

Objective: To release the synthesized derivative from the Wang resin.

Materials:

  • Resin-bound product

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Place the dry resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.[8]

  • Product Collection: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Precipitation: Precipitate the cleaved product by adding the combined filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration and wash with cold ether.

  • Drying: Dry the final product under vacuum.

Causality of the Cleavage Cocktail: TFA is a strong acid that protonates the ester linkage, making it susceptible to cleavage. Water acts as a nucleophile to hydrolyze the ester. TIS is a scavenger that quenches the reactive carbocations generated from the cleavage of the linker and any side-chain protecting groups, preventing them from reacting with the desired product.[12]

III. Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

IV. Applications in Drug Discovery and Beyond

The solid-phase synthesis of halogenated cinnamic acids opens up avenues for a wide range of applications:

  • Combinatorial Libraries for Drug Screening: The methodologies described allow for the rapid generation of diverse libraries of halogenated cinnamic acid derivatives by varying the halogen, its position, and by performing on-resin modifications.[6][14] These libraries can be screened for various biological activities, including antimicrobial and anticancer properties.[4][8]

  • Development of Peptidomimetics: Halogenated cinnamic acids can serve as scaffolds for the synthesis of peptidomimetics, where the cinnamic acid core mimics a dipeptide unit, and the halogen atoms can modulate binding affinity and metabolic stability.

  • Synthesis of Halogenated Stilbenes and Chalcones: The immobilized halogenated cinnamic acids can be used as precursors for the solid-phase synthesis of other important classes of compounds, such as stilbenes and chalcones, which also exhibit a wide range of biological activities.[10][15]

V. Conclusion: A Versatile Platform for Innovation

The solid-phase synthesis of halogenated cinnamic acids provides a robust and efficient platform for the exploration of chemical space and the discovery of novel bioactive molecules. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and execute their synthetic strategies. By leveraging the power of solid-phase chemistry, the scientific community can continue to unlock the therapeutic potential of this fascinating class of compounds.

VI. References

  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. BenchChem.

  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Retrieved from [Link]

  • Frenette, R., & Friesen, R. W. (1995). ChemInform Abstract: Biaryl Synthesis via Suzuki Coupling on a Solid Support. ChemInform, 26(18).

  • AAPPTec. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers. Retrieved from [Link]

  • MDPI. (n.d.). Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Retrieved from [Link]

  • NIH. (2024). On-Resin Photochemical Decarboxylative Arylation of Peptides. National Institutes of Health.

  • Olsen, C. A. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science, 20(8), 449-467.

  • de Souza, T. B., et al. (2021). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Antibiotics, 10(11), 1373.

  • Kumar, S., Lamba, M. S., & Makrandi, J. K. (2008). An efficient green procedure for the synthesis of chalcones using C-200 as solid support under grinding conditions. Green Chemistry Letters and Reviews, 1(2), 123–125.

  • ChemRxiv. (n.d.). On-Resin Photochemical Decarboxylative Arylation of Peptides. Retrieved from [Link]

  • Henkel, B., & Bayer, E. (1998). Monitoring of solid phase peptide synthesis by FT-IR spectroscopy. Journal of Peptide Science, 4(6), 463-465.

  • Kumar, A., et al. (2024). A Comprehensive Review on Combinatorial Chemistry. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634.

  • Fields, G. B., et al. (1994). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Techniques in Protein Chemistry V (pp. 501-507). Academic Press.

  • Royal Society of Chemistry. (n.d.). Chemical synthesis of a library of natural product-like derivatives based on pinnaic acid and initial evaluation of their anti-cancer activity. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, characterization and antimicrobial study of cinnamic acid functionalized Ag nanoparticles. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link]

  • Hilaris Publisher. (2014). Synthesis, Antimicrobial and Antioxidant Activities of Novel series of Cinnamamide Derivatives having Morpholine Moiety. Retrieved from [Link]

  • Seeberger, P. H., & Werz, D. B. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. In Carbohydrate N-Glycosylation (pp. 325-338). Humana.

  • NIH. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. National Institutes of Health.

  • iris univpm. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biologically active chalcon analogues via claisen-schmidt condensation in solvent-free conditions: Supported mixed addenda heteropoly acid as a heterogeneous catalyst. Retrieved from [Link]

  • NIH. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. National Institutes of Health.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Bromo-4-fluorocinnamic Acid Synthesis via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Knoevenagel condensation reaction for this specific substrate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to achieve higher yields and purity.

I. Understanding the Core Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction that results in a C=C bond formation.[1][2] In our case, 3-Bromo-4-fluorobenzaldehyde (the carbonyl compound) reacts with malonic acid (the active methylene compound) to produce 3-Bromo-4-fluorocinnamic acid.

The reaction is typically catalyzed by a weak base, such as an amine.[1][2] The base deprotonates the active methylene compound to form a resonance-stabilized enolate, which then acts as the nucleophile.[3]

Reaction Mechanism Overview

Knoevenagel_Mechanism Reactants 3-Bromo-4-fluorobenzaldehyde + Malonic Acid Enolate Malonic Acid Enolate (Nucleophile) Reactants->Enolate Deprotonation Base Base (e.g., Piperidine/Pyridine) Base->Enolate Intermediate Tetrahedral Intermediate Enolate->Intermediate Nucleophilic Attack on Aldehyde Product 3-Bromo-4-fluorocinnamic Acid Intermediate->Product Dehydration Water H₂O Intermediate->Water Decarboxylation Decarboxylation (if using Pyridine) Product->Decarboxylation Spontaneous

Caption: Knoevenagel condensation workflow for 3-Bromo-4-fluorocinnamic acid synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions based on chemical principles.

Q1: My yield of 3-Bromo-4-fluorocinnamic acid is consistently low. What are the primary factors I should investigate?

A1: Low yields in a Knoevenagel condensation can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Concentration: The choice and amount of base are critical. While strong bases can be used, they may also promote undesired side reactions like the self-condensation of the aldehyde.[4] Weak bases like piperidine or pyridine are generally preferred.[1][4] The Doebner modification, which utilizes pyridine as a solvent and often piperidine as a catalyst, is a common and effective method for reacting aromatic aldehydes with malonic acid.[1][5][6][7] The pyridine not only acts as a base but also facilitates the decarboxylation of the intermediate.[6][7]

  • Reaction Temperature: Temperature plays a significant role. Higher temperatures can accelerate the reaction but may also lead to the formation of by-products and polymers.[8] For many cinnamic acid syntheses, a temperature range of 80-120°C is considered optimal.[8] If you are observing charring or a significant amount of baseline material on your TLC, consider reducing the temperature. Conversely, if the reaction is sluggish, a modest increase in temperature might be beneficial.

  • Water Removal: The Knoevenagel condensation produces water as a byproduct.[1][4][5] The accumulation of water can inhibit the reaction or lead to reversible reactions, thereby lowering the yield.[4] Employing a Dean-Stark trap to azeotropically remove water during the reaction can significantly improve the yield.

  • Purity of Starting Materials: Ensure the purity of your 3-Bromo-4-fluorobenzaldehyde and malonic acid. Impurities in the aldehyde can lead to unwanted side reactions.[8] Malonic acid can decompose upon heating, so using fresh, high-quality reagent is advisable.[8]

Q2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

A2: Side product formation is a common challenge. Here are some likely causes and mitigation strategies:

  • Self-Condensation of the Aldehyde: As mentioned, using a base that is too strong can cause the aldehyde to react with itself.[4] Switching to a weaker base like piperidine or even an ammonium salt like ammonium bicarbonate can mitigate this.[9]

  • Michael Addition: The α,β-unsaturated product is an electrophile and can potentially react with another equivalent of the malonic acid enolate (a Michael addition). This is more likely if there is a high concentration of the enolate. Using a slight excess of the aldehyde or adding the malonic acid portion-wise can sometimes help.

  • Decarboxylation of Malonic Acid: Malonic acid can decarboxylate to acetic acid at elevated temperatures, which is non-productive for the desired reaction.[8] Running the reaction at the lowest effective temperature can minimize this.

  • Polymerization: Cinnamic acids and their precursors can be prone to polymerization, especially at high temperatures or in the presence of certain impurities.[8] Again, careful temperature control is key.

Q3: The reaction seems to stall before all the starting material is consumed. What steps can I take to drive it to completion?

A3: A stalled reaction can be frustrating. Consider these points:

  • Reaction Time: Ensure you are allowing sufficient time for the reaction to complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Catalyst Deactivation: The catalyst may become deactivated over time. In some cases, a small additional charge of the catalyst can restart the reaction.

  • Equilibrium: The reaction may be reaching a point of equilibrium. As discussed, removing water can help shift the equilibrium towards the product side.

  • Solvent Effects: The choice of solvent can influence reaction rates. While pyridine is often used in the Doebner modification, other solvents like toluene (with a Dean-Stark trap) or even solvent-free conditions have been reported to be effective.[10][11][12]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of 3-Bromo-4-fluorobenzaldehyde to malonic acid?

A1: Typically, a slight excess of malonic acid (1.1 to 1.5 equivalents) is used to ensure the complete consumption of the more expensive aldehyde. However, a large excess should be avoided as it can complicate purification.

Q2: Can I use a different base instead of piperidine or pyridine?

A2: Yes, a variety of bases have been successfully employed in Knoevenagel condensations. These include other secondary amines like pyrrolidine, as well as ammonium salts such as ammonium acetate or bicarbonate.[6][9][13] Some "greener" protocols even utilize solid-supported bases or ionic liquids.[14] The optimal choice will depend on your specific reaction conditions and desired outcome.

Q3: What is the best method for purifying the final 3-Bromo-4-fluorocinnamic acid product?

A3: The purification strategy will depend on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is often the most effective method. A common solvent system for cinnamic acids is an ethanol/water mixture.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, acidifying the aqueous layer will precipitate the purified cinnamic acid.

  • Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A mobile phase of ethyl acetate and hexanes, often with a small amount of acetic acid to prevent tailing, is a good starting point.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Absolutely. The field of green chemistry has offered several improvements to the Knoevenagel condensation.[15] These include:

  • Solvent-free reactions: Conducting the reaction by grinding the solid reactants together, sometimes with a solid catalyst, can eliminate the need for solvents.[10][12]

  • Water as a solvent: In some cases, water can be used as a green solvent for the Knoevenagel condensation.[16][17]

  • Alternative catalysts: The use of less toxic and recyclable catalysts, such as ammonium salts or solid-supported bases, is a key area of green chemistry research.[6][9]

IV. Experimental Protocols

Protocol 1: Classic Doebner-Knoevenagel Condensation

Protocol_1 Start Start Step1 1. Combine 3-Bromo-4-fluorobenzaldehyde, malonic acid, and pyridine in a round-bottom flask. Start->Step1 Step2 2. Add a catalytic amount of piperidine. Step1->Step2 Step3 3. Heat the mixture to reflux (e.g., 100-110°C). Step2->Step3 Step4 4. Monitor reaction progress by TLC. Step3->Step4 Step5 5. After completion, cool to room temperature and pour into ice-cold dilute HCl. Step4->Step5 Step6 6. Filter the precipitated solid. Step5->Step6 Step7 7. Wash the solid with cold water. Step6->Step7 Step8 8. Recrystallize from an appropriate solvent (e.g., ethanol/water). Step7->Step8 End End Step8->End

Caption: Step-by-step Doebner-Knoevenagel condensation protocol.

Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal

Protocol_2 Start Start Step1 1. Set up a round-bottom flask with a Dean-Stark trap and reflux condenser. Start->Step1 Step2 2. Add 3-Bromo-4-fluorobenzaldehyde, malonic acid, and toluene to the flask. Step1->Step2 Step3 3. Add a catalytic amount of piperidine. Step2->Step3 Step4 4. Heat the mixture to reflux. Step3->Step4 Step5 5. Collect water in the Dean-Stark trap. Step4->Step5 Step6 6. Monitor reaction progress by TLC. Step5->Step6 Step7 7. After completion, cool and remove the solvent under reduced pressure. Step6->Step7 Step8 8. Purify the crude product. Step7->Step8 End End Step8->End

Sources

purification of 3-Bromo-4-fluorocinnamic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3B4F-REC-001 Molecule: 3-Bromo-4-fluorocinnamic acid (CAS: 160434-49-1) Target Purity: >99.5% (HPLC), White Crystalline Solid Melting Point Target: 193°C – 195°C

Introduction

Welcome to the technical support module for the purification of 3-Bromo-4-fluorocinnamic acid . This intermediate is critical in the synthesis of various pharmaceutical agents. Its purification is often complicated by the presence of the cis-isomer, unreacted 3-bromo-4-fluorobenzaldehyde, and decarboxylated byproducts (styrenes).

This guide prioritizes Scientific Integrity and Reproducibility . The protocols below are designed to maximize yield while ensuring the removal of specific impurities common to Knoevenagel or Perkin condensations.

Module 1: Physical Properties & Solubility Profile

Before beginning, verify your material against these benchmarks.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline powderCrude is often yellow due to conjugated impurities.
Melting Point 193°C – 195°C Sharp range indicates high purity. Broad range (<189°C) indicates solvent entrapment or isomers.
Solubility (Hot) Ethanol, Methanol, Ethyl AcetateHigh solubility >60°C.
Solubility (Cold) Water, Hexanes, TolueneActs as anti-solvent.
pKa ~4.4 (Estimated)Acidic; soluble in aqueous base (NaHCO₃).

Module 2: The "Golden Path" Protocol

Solvent System: Ethanol / Water (Mixed Solvent Recrystallization)[1][2]

Why this works: The carboxylic acid moiety forms hydrogen bonds with ethanol, allowing dissolution at high temperatures. Water acts as a polar anti-solvent that drastically reduces solubility as the temperature drops, forcing the hydrophobic halogenated phenyl ring to stack and precipitate [1].

Step-by-Step Methodology
  • Dissolution:

    • Place 10.0 g of crude 3-Bromo-4-fluorocinnamic acid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (95%) slowly while heating on a steam bath or hot plate (set to 80°C).

    • Target: Use the minimum amount required to dissolve the solid (approx. 50-70 mL).

    • Checkpoint: If the solution is dark yellow/brown, add 0.5 g of Activated Charcoal . Boil for 2 minutes and filter hot through Celite.

  • Precipitation (The Cloud Point):

    • Maintain the solution at a gentle boil.

    • Add Deionized Water (hot) dropwise via pipette.

    • Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 mL of hot Ethanol to clear the turbidity and restore a transparent solution.

  • Crystallization:

    • Remove from heat.[1][2][3][4] Cover the flask mouth with foil (do not seal tightly).

    • Critical Step: Allow to cool to room temperature slowly (over 1-2 hours).

    • Troubleshooting: Do not plunge into ice immediately; this causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 50°C for 4 hours.

Module 3: Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

Recrystallization_Workflow Start Start: Crude Solid Dissolve Dissolve in Hot Ethanol Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes AddWater Add Hot Water until Turbid CheckColor->AddWater No Charcoal->AddWater ClearSol Add Ethanol to Clear AddWater->ClearSol Cooling Slow Cool to RT ClearSol->Cooling CheckOil Did it Oil Out? Cooling->CheckOil Reheat Reheat & Add More Ethanol CheckOil->Reheat Yes IceBath Ice Bath (30 min) CheckOil->IceBath No Reheat->Cooling Filter Vacuum Filtration IceBath->Filter Dry Dry & Check MP Filter->Dry

Figure 1: Decision logic for the recrystallization of 3-Bromo-4-fluorocinnamic acid, highlighting interventions for color impurities and phase separation (oiling out).

Module 4: Troubleshooting & FAQs

Q1: The material "oiled out" (formed a separate liquid layer) instead of crystallizing. Why?

Cause: The solvent mixture became too polar too quickly, or the temperature dropped too fast. Fluorinated aromatics are particularly prone to this because the fluorine atom increases lipophilicity compared to the parent acid [2]. Fix:

  • Reheat the mixture until the oil redissolves.

  • Add a small amount of Ethanol (2-5 mL).

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.

  • Cool much slower. Wrap the flask in a towel to insulate it.

Q2: My yield is low (<50%). Where is my product?

Cause: Too much solvent (Ethanol) was used, or the final solvent ratio holds the product in solution. Fix:

  • Concentrate the mother liquor (filtrate) via rotary evaporation to half its volume.

  • Cool and filter a second crop (Crop 2).

  • Note: Crop 2 is usually less pure than Crop 1 and should be analyzed separately.

Q3: The solid is still yellow after recrystallization.

Cause: Persistent conjugated impurities or trace free bromine. Fix:

  • Perform a Charcoal Treatment (as shown in the workflow).

  • If color persists, consider switching solvent systems to Ethyl Acetate / Hexane . Dissolve in minimum hot Ethyl Acetate, then add hot Hexane until turbid.

Q4: How do I remove the cis-isomer?

Insight: The trans-isomer (E-isomer) is thermodynamically more stable and packs better in the crystal lattice due to its planar symmetry. Protocol: Standard recrystallization naturally favors the trans-isomer. If the melting point is broad (e.g., 180-190°C), repeat the recrystallization. The cis-isomer is more soluble and will remain in the mother liquor.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smart, B. E. "Fluorine substituent effects (on bioactivity and solubility)." Journal of Fluorine Chemistry, Vol. 109, 2001.

  • Fisher Scientific. "3-Bromo-4-fluorocinnamic acid Safety Data Sheet & Properties." Accessed 2024.

  • PubChem Database. "Compound Summary: 3-Bromo-4-fluorocinnamic acid (CID 688312)."[5] National Library of Medicine.

Sources

Technical Support Center: Palladium Removal from Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Current Status: Operational | Topic: Palladium (Pd) Remediation in API Synthesis.

This guide addresses the specific challenge of removing palladium residues from cinnamic acid derivatives—common products of Heck or Suzuki couplings. Unlike generic small molecules, cinnamic acids possess a conjugated system and a carboxylic acid tail, creating unique solubility profiles and coordination behaviors that can trap metals.

Part 1: Diagnostic & Decision Matrix

Do not blindly add scavengers. The efficiency of Pd removal depends heavily on the initial Pd load , the oxidation state of the metal (Pd⁰ vs. Pd²⁺), and the solubility of your derivative.

Workflow Selector

Use this logic flow to select the correct remediation strategy for your specific batch.

Pd_Removal_Decision_Tree Start Crude Cinnamic Derivative (Post-Reaction) Check_Pd Est. Pd Concentration? Start->Check_Pd High_Pd High (>1000 ppm) Visible Black/Grey Check_Pd->High_Pd High Load Low_Pd Moderate/Low (<1000 ppm) Check_Pd->Low_Pd Trace/Polishing Method_Carbon Method A: Activated Carbon + Celite (Bulk Removal) High_Pd->Method_Carbon Primary Step Solubility Solubility Profile? Low_Pd->Solubility Method_Salt Method B: pH Swing (Acid/Base) (Specific to Cinnamic Acids) Solubility->Method_Salt Can form H2O soluble salt Method_Scavenger Method C: Functionalized Silica (Si-Thiol / Si-TMT) Solubility->Method_Scavenger Organic Soluble Only Method_Carbon->Low_Pd Filtrate Final_Polish Final Polish: Crystallization Method_Salt->Final_Polish Method_Scavenger->Final_Polish

Figure 1: Decision matrix for selecting the optimal palladium removal technique based on initial metal load and substrate solubility.

Part 2: Troubleshooting Modules

Issue 1: "I used a silica scavenger, but Pd levels are still >50 ppm."

Root Cause: Kinetic limitations or incorrect scavenger selection. The Science: Cinnamic acid derivatives often require polar aprotic solvents (DMF, DMSO) or alcohols for solubility. In these solvents, Pd can form stable solvato-complexes that compete with the scavenger ligands. Furthermore, if your Pd is colloidal (Pd⁰ nanoparticles), standard thiols may not bind effectively.

Corrective Actions:

  • Switch Ligand: Move from standard Si-Thiol to Si-TMT (Trimercaptotriazine) . Si-TMT has a higher affinity for Pd in various oxidation states and is more robust in polar solvents.

  • Temperature Swing: Scavenging is an equilibrium process. Increase temperature to 50–60°C for at least 4 hours. This overcomes the activation energy required for the Pd to displace the solvent shell and bind to the silica.

  • Check Oxidation State: If the reaction mixture is dark/black (colloidal Pd), add a mild oxidant (e.g., dilute H₂O₂ or open to air with vigorous stirring) before scavenging to oxidize Pd⁰ to Pd²⁺, which binds more tightly to thiols.

Issue 2: "My product is turning grey/black after crystallization."

Root Cause: Occlusion of Pd nanoparticles. The Science: Cinnamic acids crystallize in lattice structures that can physically trap Pd nanoparticles (occlusion). Once trapped, surface washing will not remove them.

Corrective Actions:

  • Hot Filtration: You must perform a hot filtration (above saturation temp) through a Celite pad (diatomaceous earth) before cooling for crystallization.

  • The "Carbon Spike": Add 5 wt% activated carbon (e.g., Darco KB-B) to the hot recrystallization solvent, stir for 30 mins, then hot filter. Carbon is excellent for adsorbing colloidal metals that pass through silica pores.

Issue 3: "Significant yield loss during scavenging."

Root Cause: Non-specific binding or salt formation. The Science: Cinnamic acid has a pKa ~4.4. If you use an amine-functionalized scavenger (common for removing acid chlorides), the scavenger will act as a base, deprotonating your cinnamic acid and binding it ionically to the silica matrix.

Corrective Actions:

  • Avoid Amines: Never use diamine/amine scavengers for free cinnamic acids.

  • Use Acid-Resistant Scavengers: Stick to Si-Thiol or Si-TMT , which operate via d-orbital coordination, not acid-base chemistry.

Part 3: Detailed Protocols

Protocol A: The "pH Swing" (Specific to Cinnamic Derivatives)

Best for: Bulk removal of Pd from crude Heck reaction mixtures. Mechanism: Cinnamic acids are water-insoluble but their salts are water-soluble. Most Pd catalysts (e.g., Pd(PPh₃)₄) remain in the organic phase or precipitate as solids when the product is dissolved in water.

  • Dissolution: Take the crude organic reaction mixture. Add 1M NaOH (aq) until the aqueous phase pH is >10.

  • Partition: The cinnamic acid converts to sodium cinnamate (water-soluble).[1] The Pd catalyst (mostly) remains in the organic layer (e.g., Toluene/EtOAc) or precipitates.

  • Separation: Separate layers. Wash the aqueous layer (containing product) 2x with fresh Ethyl Acetate to extract lipophilic Pd-ligand complexes.

  • Filtration: Filter the aqueous phase through a 0.45 µm membrane or Celite to remove colloidal Pd.

  • Precipitation: Slowly add 1M HCl to the aqueous filtrate with vigorous stirring until pH < 2. The purified cinnamic acid will precipitate as a solid.

  • Collection: Filter and wash with water.[1]

Protocol B: Si-TMT Scavenging (Polishing Step)

Best for: Final API polishing to meet ICH Q3D limits (<10 ppm).

  • Preparation: Dissolve crude product in a compatible solvent (THF, MeOH, or DMF) at 10 mL/g concentration.

  • Loading: Add Si-TMT (SiliaMetS® TMT or equivalent).

    • Calculation: Use 3–5 equivalents relative to the residual Pd content (if known). If unknown, use 5–10 wt% relative to the product mass.

  • Incubation: Stir at 50°C for 4–12 hours . (Room temperature is often too slow for <10 ppm targets).

  • Filtration: Filter suspension through a fine frit or 0.2 µm filter to remove the silica.

  • Analysis: Test filtrate for Pd. If high, repeat with fresh scavenger.

Comparative Data: Scavenger Efficiency
MethodTarget Pd SpeciesTypical Load ReductionYield RiskCost
Activated Carbon Colloidal Pd (Pd⁰)1000 ppm

50 ppm
Moderate (Adsorption)Low
Si-Thiol Pd(II)500 ppm

<20 ppm
LowMedium
Si-TMT Pd(0) & Pd(II)500 ppm

<1 ppm
Very LowHigh
pH Swing Bulk Catalyst5000 ppm

100 ppm
Low (Specific to Acids)Very Low

Part 4: Mechanism Visualization

Understanding how the scavenger binds the metal is crucial for troubleshooting.

Scavenging_Mechanism cluster_Silica Functionalized Silica Bead Pd_Free Free Pd(II) (Solvated) Complex Pd-TMT Complex (Trapped) Pd_Free->Complex Diffusion Si_Surface SiO2 Backbone Ligand TMT Ligand (Trithiol) Si_Surface->Ligand Covalent Link Ligand->Complex Chelation

Figure 2: Mechanism of Si-TMT scavenging.[2] The trithiol ligand forms a stable chelate with Pd, effectively removing it from the solution equilibrium.

Part 5: FAQ

Q: What is the ICH Q3D limit for Palladium? A: For oral administration, Pd is a Class 2B impurity.[3] The Permitted Daily Exposure (PDE) is 100 µ g/day . For a drug with a max daily dose of 10g, this equals 10 ppm . For parenteral (injected) drugs, the limit is much stricter (10 µ g/day or 1 ppm ).

Q: Can I use crystallization alone? A: Rarely. While crystallization rejects impurities, Pd tends to "stick" to the crystal surface or become occluded. You usually need a "pre-treatment" (Carbon or Scavenger) to lower the Pd load before the final crystallization.

Q: Why is my Si-Thiol turning black? A: This is a good sign! It indicates the scavenger is successfully capturing Palladium. The color change confirms the formation of the Pd-Sulfur complex.

References

  • ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency / ICH. (2022). Defines PDE limits for Palladium (Class 2B).

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023). Reviews industrial scale-up of Pd removal using activated carbon vs. functionalized silica.[4]

  • SiliaMetS® Metal Scavengers: Efficient Tool to Remove Pd. SiliCycle Application Notes. Detailed comparison of Si-Thiol and Si-TMT efficiency in various solvents.

  • Cinnamic Acid Derivatives via Heck Reaction in Aqueous-Biphasic Systems. Asian Journal of Chemistry. (2013). Describes the acid/base "pH swing" purification strategy for cinnamic acid salts.

  • Palladium Impurity Removal from API Process Streams. Johnson Matthey Technology Review. (2015). Discusses kinetics and thermodynamics of scavenging Pd from pharmaceutical intermediates.

Sources

minimizing Z-isomer formation in 3-Bromo-4-fluorocinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Challenge: Synthesizing 3-Bromo-4-fluorocinnamic acid via the Knoevenagel-Doebner condensation often yields a mixture of E (trans) and Z (cis) isomers. For pharmaceutical applications, the E-isomer is strictly required due to its thermodynamic stability and specific binding properties. The Z-isomer is often a kinetic trap or the result of photo-isomerization.

The Solution: Control is achieved through three phases:[1][2][3]

  • Thermodynamic Forcing (Synthesis): Utilizing high temperatures and specific base catalysts to drive the reaction toward the thermodynamic E-product.

  • Post-Synthetic Isomerization (Correction): Using iodine-catalyzed relaxation to convert residual Z to E.

  • Selective Crystallization (Purification): Exploiting the solubility differential between the planar E-isomer and the non-planar Z-isomer.

Reaction Pathway & Decision Logic

The following diagram illustrates the critical control points where the stereochemistry is determined.

G Start 3-Bromo-4-fluorobenzaldehyde + Malonic Acid Inter Benzylidene Malonic Acid (Intermediate) Start->Inter Pyridine/Piperidine Knoevenagel Condensation Decarb Decarboxylation Step (CRITICAL CONTROL POINT) Inter->Decarb Heat (>100°C) Z_Iso Z-Isomer (Kinetic/Unstable) Decarb->Z_Iso Low Temp / Fast Kinetics E_Iso E-Isomer (Thermodynamic/Desired) Decarb->E_Iso High Temp / Equilibrium Z_Iso->E_Iso Isomerization (I2, hν, or Acid)

Figure 1: Reaction pathway showing the decarboxylation step as the bifurcation point for stereoselectivity.

Optimized Experimental Protocol

Method: Doebner Modification of the Knoevenagel Condensation.[4][5] Objective: Maximize E-selectivity (>98%).

Reagents
  • Substrate: 3-Bromo-4-fluorobenzaldehyde (1.0 eq)

  • Reagent: Malonic acid (1.2 - 1.5 eq)

  • Solvent: Anhydrous Pyridine (3.0 - 5.0 volumes)

  • Catalyst: Piperidine (0.1 eq) or Aniline (0.1 eq)

Step-by-Step Workflow
  • Charging: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 3-bromo-4-fluorobenzaldehyde and malonic acid in pyridine.

    • Technical Note: The fluorine atom is electron-withdrawing, making the aldehyde highly reactive. Ensure the aldehyde is fully dissolved before adding the catalyst to prevent local concentration hotspots.

  • Catalysis: Add piperidine dropwise.

    • Why Piperidine? It forms a reactive iminium ion intermediate with the aldehyde, lowering the activation energy more effectively than pyridine alone.

  • Thermodynamic Drive (Reflux): Heat the mixture to 100–115°C (reflux) for 4–6 hours.

    • Critical Step: Do not stop the reaction early. The decarboxylation of the intermediate dicarboxylic acid requires heat. Insufficient heating leaves the intermediate or traps the kinetic Z-isomer.

  • Quenching: Cool the reaction mixture to 0°C. Slowly add concentrated HCl (approx. 6M) until pH < 2.

    • Observation: A white precipitate (crude acid) should form immediately.

  • Isolation: Filter the solid. Wash with cold water to remove pyridinium salts.

Troubleshooting Guide (FAQ)

Issue 1: High levels of Z-isomer detected in crude NMR.

Diagnosis: The reaction may have been stopped too early, or the temperature was insufficient to overcome the rotational barrier of the intermediate. Corrective Action:

  • Extend Reflux: Increase reaction time by 2 hours.

  • Isomerization Fix: If the product is already isolated, resuspend the crude solid in toluene (or chlorobenzene), add a catalytic crystal of Iodine (

    
    ) , and reflux in sunlight or under a tungsten lamp for 1 hour. Iodine radicals facilitate the rotation of the double bond to the lower-energy E-state.
    
Issue 2: Product is an oil or sticky solid.

Diagnosis: Presence of residual pyridine or mixed isomers preventing crystal lattice formation. Corrective Action:

  • Acid Wash: Triturate the oil with 1M HCl to ensure all pyridine is protonated and removed.

  • Recrystallization: Recrystallize from Ethanol/Water (1:3) . The E-isomer crystallizes readily; the Z-isomer and impurities tend to stay in the mother liquor.

Issue 3: Low Yield / Incomplete Decarboxylation.

Diagnosis: The intermediate benzylidene malonic acid did not fully lose CO₂. Corrective Action:

  • Check Temp: Ensure the internal temperature reaches >100°C.

  • Solvent Switch: If pyridine reflux is insufficient, switch to a high-boiling solvent like DMF with a stoichiometric base, though the Doebner method (Pyridine) is usually superior for this specific substrate.

Analytical Data & Validation

To confirm you have the E-isomer, you must rely on


H NMR coupling constants (

-values)
. Chemical shift alone is often ambiguous.
Spectroscopic Validation Table
FeatureE-Isomer (Target)Z-Isomer (Impurity)Note
Vinylic Proton Coupling (

)
15.5 – 16.5 Hz 11.0 – 13.0 Hz Definitive ID
Melting Point High (e.g., >200°C)*Lower (typically 20-30°C lower)E packs better in lattice
Solubility (Non-polar) LowModerateBasis for separation

*Note: Exact MP depends on purity, but E is always higher than Z.

Visualizing the NMR Difference

The vinylic protons (CH=CH) appear as doublets.

  • E-Isomer: Large split (approx 16 Hz).

  • Z-Isomer: Narrower split (approx 12 Hz).

References

  • Vogel, A. I. Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocol for Knoevenagel-Doebner condensation).[5]

  • Lide, D. R.CRC Handbook of Chemistry and Physics.
  • ChemicalBook. Synthesis of 3-Bromo-4-fluorobenzaldehyde and derivatives.

  • Organic Chemistry Portal. Knoevenagel Condensation: Doebner Modification.

  • BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.

Sources

solubility issues of 3-Bromo-4-fluorocinnamic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-fluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound in aqueous buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure successful experimental outcomes.

Understanding the Challenge: Physicochemical Properties of 3-Bromo-4-fluorocinnamic Acid

3-Bromo-4-fluorocinnamic acid is a substituted aromatic carboxylic acid. Its chemical structure, featuring a brominated and fluorinated phenyl ring, contributes to its low aqueous solubility. Key physicochemical parameters are summarized below:

PropertyValueImplication for Solubility
Molecular Weight 245.05 g/mol [1][2]Higher molecular weight can correlate with lower aqueous solubility.
Calculated XLogP3 2.7[3]This positive value indicates a degree of lipophilicity, suggesting a preference for non-polar environments over water.
pKa (estimated) ~4.0 - 4.5As a carboxylic acid, its charge state, and therefore solubility, is highly dependent on the pH of the solution.
General Solubility Poor in water; soluble in organic solvents like ethanol and acetone.[4]Direct dissolution in aqueous buffers is expected to be challenging.

The estimated pKa is based on the known pKa of cinnamic acid (~4.4) and the electron-withdrawing effects of the bromine and fluorine substituents, which are expected to increase the acidity (lower the pKa) of the carboxylic acid group.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and issues encountered when working with 3-Bromo-4-fluorocinnamic acid.

Q1: Why is my 3-Bromo-4-fluorocinnamic acid not dissolving in my neutral phosphate-buffered saline (PBS)?

A1: The primary reason for the poor solubility of 3-Bromo-4-fluorocinnamic acid in neutral PBS (pH 7.4) is that the carboxylic acid group is largely in its protonated, neutral form at this pH.

  • The Science: The solubility of ionizable compounds is significantly influenced by the relationship between the solution's pH and the compound's pKa. For a weak acid like 3-Bromo-4-fluorocinnamic acid, the Henderson-Hasselbalch equation dictates the ratio of the ionized (conjugate base) to the non-ionized (acid) form. At a pH below the pKa, the non-ionized, less soluble form predominates. To achieve significant ionization and improve solubility, the pH of the buffer should be at least 1.5 to 2 units above the pKa.[5]

  • Troubleshooting Workflow:

    start Start: Compound insoluble in neutral buffer check_pka Understand pKa vs. pH Estimated pKa ~4.0-4.5 start->check_pka ph_adjustment ph_adjustment check_pka->ph_adjustment Ionization cosolvent Strategy 2: Co-solvent Use a water-miscible organic solvent check_pka->cosolvent Polarity Matching surfactant Strategy 3: Surfactant Add a solubilizing agent check_pka->surfactant Micellar Solubilization cyclodextrin Strategy 4: Cyclodextrin Form an inclusion complex check_pka->cyclodextrin Encapsulation success Success: Compound Dissolved ph_adjustment->success cosolvent->success surfactant->success cyclodextrin->success

    Fig 1. Troubleshooting workflow for solubility issues.
Q2: How can I use pH adjustment to dissolve 3-Bromo-4-fluorocinnamic acid?

A2: By preparing a stock solution in a basic buffer and then diluting it into your final experimental buffer, you can effectively solubilize the compound.

  • The Science: Increasing the pH of the solution deprotonates the carboxylic acid group, forming the more soluble carboxylate salt.[5] This is a common and effective method for increasing the solubility of acidic compounds.[6]

  • Step-by-Step Protocol: Preparing a 10 mM Stock Solution via pH Adjustment

    • Initial Preparation: Weigh out the required amount of 3-Bromo-4-fluorocinnamic acid for a 10 mM solution.

    • Initial Dissolution: Add a small amount of a basic solution, such as 0.1 M NaOH, dropwise while stirring until the solid dissolves. This will form the sodium salt of the acid.

    • Buffering: Once dissolved, add a concentrated stock of your desired buffer (e.g., 10x PBS) and then adjust the final volume with purified water.

    • pH Adjustment: Carefully monitor and adjust the pH of the final stock solution to your desired value using dilute HCl or NaOH. Be aware that lowering the pH too much may cause the compound to precipitate.

    • Sterilization: If required for your experiment, filter-sterilize the stock solution through a 0.22 µm filter.

    Note: Always perform a small-scale test to ensure the compound remains soluble at the final concentration and pH of your working solution.

Q3: I need to use a near-neutral pH for my cell-based assay. How can I dissolve the compound?

A3: For pH-sensitive applications, using a co-solvent like dimethyl sulfoxide (DMSO) is a standard and effective approach.

  • The Science: DMSO is a polar aprotic solvent that is miscible with water and can dissolve a wide range of hydrophobic compounds. For in vitro assays, a concentrated stock solution is prepared in 100% DMSO and then diluted into the aqueous assay medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[7]

  • Step-by-Step Protocol: Preparing a DMSO Stock Solution

    • Weighing: Accurately weigh the desired amount of 3-Bromo-4-fluorocinnamic acid.

    • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve your target stock concentration (e.g., 10 mM, 50 mM).

    • Mixing: Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Considerations for Using DMSO in Cell-Based Assays:

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is consistent across all conditions, including vehicle controls.

    • Solubility Limit in Media: When diluting the DMSO stock into your aqueous buffer or cell culture media, be mindful of the compound's aqueous solubility limit. A high degree of supersaturation can lead to precipitation over time. It is advisable to visually inspect your final solutions for any signs of precipitation.

    • Potential for DMSO to Affect Biological Systems: Be aware that DMSO is not entirely inert and can have effects on cellular processes.[8][9] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

    start Start: Prepare high-concentration stock in 100% DMSO dilution Dilute stock into aqueous assay buffer/media start->dilution check_precipitation Check for precipitation after dilution dilution->check_precipitation assay Perform biological assay check_precipitation->assay No precipitation control Include vehicle control (same final DMSO concentration) assay->control

    Fig 2. Workflow for using a DMSO stock solution.
Q4: Are there other methods to improve the solubility of 3-Bromo-4-fluorocinnamic acid if pH adjustment and co-solvents are not suitable?

A4: Yes, advanced formulation techniques such as the use of surfactants or cyclodextrins can significantly enhance aqueous solubility.

  • Surfactants:

    • The Science: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[10][11] Common non-ionic surfactants used in biological research include Tween® 20, Tween® 80, and Pluronic® F-68.

    • Experimental Approach:

      • Prepare a series of aqueous buffer solutions containing different concentrations of a chosen surfactant.

      • Add an excess of 3-Bromo-4-fluorocinnamic acid to each solution.

      • Equilibrate the samples (e.g., by shaking at a constant temperature for 24-48 hours).

      • Centrifuge or filter the samples to remove undissolved solid.

      • Quantify the concentration of the dissolved compound in the supernatant, for example, by UV-Vis spectrophotometry or HPLC. This will help determine the optimal surfactant concentration.

  • Cyclodextrins:

    • The Science: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from water and increasing its solubility.[1][12][13][14][15] β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for aromatic compounds.[15]

    • Experimental Approach:

      • Similar to the surfactant approach, prepare a phase solubility diagram by adding an excess of 3-Bromo-4-fluorocinnamic acid to aqueous solutions with increasing concentrations of a cyclodextrin.

      • After equilibration, separate the undissolved solid and quantify the dissolved compound in the supernatant.

      • The slope of the phase solubility diagram can be used to determine the complexation efficiency.

Summary of Solubilization Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to a more soluble salt.Simple, cost-effective.Not suitable for pH-sensitive assays; risk of precipitation upon pH change.
Co-solvents (e.g., DMSO) Dissolution in a water-miscible organic solvent.Effective for creating high-concentration stock solutions; widely used.Potential for solvent toxicity or interference in biological assays.
Surfactants Micellar encapsulation of the hydrophobic compound.Can significantly increase apparent solubility.May interfere with certain assays; requires optimization of surfactant type and concentration.
Cyclodextrins Formation of a water-soluble inclusion complex.Can improve bioavailability and stability; generally low toxicity.[12]Can be more expensive; requires characterization of the complex.

References

  • Patil, S. et al. (2023). Investigation of Cinnamic Acid Derivatives as Alternative Plasticizers for Improved Ductility of Polyvinyl Chloride Films.
  • CymitQuimica. (n.d.). CAS 50663-21-3: 4-bromocinnamic acid.
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-4-fluorocinnamic acid, 98%, Thermo Scientific.
  • PubChem. (n.d.). 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-.
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • Domanska, U. et al. (2011). Study of pH-dependent drugs solubility in water.
  • Strem. (n.d.). 3-Bromo-4-fluorocinnamic acid, min. 98%.
  • Korosec, et al. (2014). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC.
  • Holmberg, K. (2019). Solubilization of Hydrophobic Dyes in Surfactant Solutions. MDPI.
  • Li, S. et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega.
  • Papakyriakopoulou, P. et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. MDPI.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Saif, M. (2021). Inhibitors in DMSO (not for cell culture) can be used in cellular assays?
  • Asian Journal of Pharmaceutics. (2018).
  • National Institutes of Health. (n.d.).
  • Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor.
  • Khan, I. et al. (2022). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. MDPI.
  • Zhou, H. et al. (2005). Synergistic solubilization of polycyclic aromatic hydrocarbons by mixed anionic-nonionic surfactants. PubMed.
  • Kostopoulou, I. et al. (2016). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI.
  • Asati, V. et al. (2022). Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking Studies. Biointerface Research in Applied Chemistry.
  • Google Patents. (n.d.).
  • Bua, S. et al. (2021).
  • National Institutes of Health. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors.
  • Chemistry LibreTexts. (2019). 4.4 Solubility.
  • Liu, W. et al. (2025). Enhancing the selectivity of carboxylic acid surfactants in fluorite flotation via cation–π interaction coupling.
  • Pobudkowska, A., & Domanska, U. (2011). Study of pH-dependent drugs solubility in water.
  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
  • Sharma, P. et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.
  • YouTube. (2025). Chapter 7: Lecture 2 - Aqueous Reactions and Solubility Rules.
  • Fenyvesi, É. et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • Organic Syntheses Procedure. (n.d.). α-ACETAMINOCINNAMIC ACID.
  • Kaatze, U. et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
  • National Institutes of Health. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1.
  • Wsól, V. et al. (2016). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
  • ResearchGate. (n.d.). Synthesis of cinnamic acids.
  • GlobalChemMall. (n.d.). 3-Bromo-4-Fluorocinnamic Acid.

Sources

Technical Support Center: Optimizing Reaction Temperature for Fluorocinnamic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving fluorocinnamic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important but often challenging substrate. The presence of the fluorine atom and the cinnamic acid moiety introduces unique electronic and steric effects that necessitate careful optimization of reaction parameters, with temperature being one of the most critical.

This document provides a structured approach to troubleshooting and optimizing reaction temperature, grounded in the fundamental principles of organometallic catalysis.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when setting up a cross-coupling reaction with fluorocinnamic acid.

Q1: What is a good starting temperature for a Suzuki-Miyaura or Heck coupling with fluorocinnamic acid?

A1: A sensible starting point for most palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Heck, is a moderate temperature. For many systems, a temperature of 60–80 °C is a good initial choice for screening.[1][2] This range is often sufficient to overcome the activation energy for the key steps in the catalytic cycle without promoting significant catalyst decomposition or side reactions.[3][4] For instance, in many Suzuki-Miyaura reactions, 80 °C has been identified as an optimal temperature, with lower temperatures leading to a sharp decrease in yield.[1]

Q2: How does the position of the fluorine atom on the aromatic ring affect the optimal reaction temperature?

A2: The position of the electron-withdrawing fluorine atom can influence the reactivity of the C-X bond (where X is a halide or triflate). A fluorine atom ortho or para to the leaving group will have a more pronounced electron-withdrawing effect, which can make the oxidative addition step of the catalytic cycle more favorable.[3][4] This might allow for the use of lower reaction temperatures compared to a meta-fluorinated substrate. However, an ortho-fluorine can also introduce steric hindrance, potentially requiring a higher temperature to achieve a good reaction rate.

Q3: My reaction is sluggish at room temperature. Do I always need to apply heat?

A3: While some highly active catalyst systems can promote cross-coupling at room temperature, particularly with more reactive aryl iodides or bromides, it is common for these reactions to require thermal energy.[5] The key steps of the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—all have activation barriers that must be overcome.[3] If your reaction is slow, a systematic increase in temperature is a logical first step in optimization.[6]

Q4: Can running the reaction at too high a temperature be detrimental?

A4: Absolutely. Excessive heat can lead to several undesirable outcomes:

  • Catalyst Decomposition: Palladium catalysts, particularly those with less robust ligands, can decompose at high temperatures, leading to the formation of inactive palladium black.[7]

  • Side Product Formation: Higher temperatures can provide enough energy to activate alternative reaction pathways, leading to byproducts such as homocoupling of the boronic acid or protodehalogenation of the fluorocinnamic acid.

  • Substrate/Product Degradation: The fluorocinnamic acid or the desired product may not be stable at elevated temperatures over long reaction times.[8]

Troubleshooting Guide: Low Yield or Incomplete Conversion

One of the most common issues encountered is a low yield of the desired cross-coupled product. Temperature is a primary lever to pull, but its effect is intertwined with other reaction parameters.

Problem: The reaction shows low conversion, even after several hours.
Possible Cause 1: Insufficient Thermal Energy

The overall rate of the catalytic cycle is temperature-dependent. If the temperature is too low, the rate-limiting step (often oxidative addition for aryl chlorides, or transmetalation/reductive elimination for other halides) will be slow, leading to an incomplete reaction.[3]

Solution: Systematic Temperature Screening. A methodical approach to optimizing temperature is crucial. It is recommended to set up a series of parallel reactions, varying the temperature in 10–20 °C increments (e.g., 60 °C, 80 °C, 100 °C).

Experimental Protocol: Temperature Screening for Suzuki-Miyaura Coupling of 4-Fluoro-trans-cinnamic acid with Phenylboronic Acid

Materials:

  • 4-Fluoro-trans-cinnamic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vials suitable for heating

  • Stir bars

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium catalyst and ligand in the reaction solvent.

  • Reaction Setup: To each of three reaction vials, add 4-fluoro-trans-cinnamic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Catalyst Addition: Add the catalyst/ligand stock solution to each vial (e.g., 2 mol % Pd).

  • Solvent Addition: Add the remaining solvent to achieve the desired concentration.

  • Sealing and Heating: Seal the vials and place them in pre-heated reaction blocks or oil baths at three different temperatures (e.g., 60 °C, 80 °C, 100 °C).[2]

  • Monitoring: Stir the reactions and monitor their progress over time (e.g., at 1h, 4h, 12h) by taking small aliquots and analyzing them by LC-MS or TLC.[9]

  • Analysis: Compare the conversion and yield across the different temperatures to identify the optimal range.

Possible Cause 2: Catalyst Deactivation at Elevated Temperatures

If you observe an initial reaction progress that then stalls, or if increasing the temperature leads to a decrease in yield, catalyst deactivation may be the culprit. High temperatures can accelerate the decomposition of the active catalytic species.[7]

Solutions:

  • Use a More Thermally Stable Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands can form more stable complexes with palladium, allowing for reactions at higher temperatures.[10][11] These ligands can protect the metal center and prevent aggregation.[11]

  • Lower the Temperature and Extend the Reaction Time: A lower temperature may slow the reaction down, but if it preserves the catalyst's lifetime, a higher overall yield can be achieved over a longer period.[8]

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts are designed for clean and efficient generation of the active Pd(0) species, which can improve catalyst stability and performance.[12]

dot graph TD { A[Low Yield/Incomplete Conversion] --> B{Is there any product formation?}; B -- No --> C[Increase Temperature by 20°C]; B -- Yes --> D{Did the reaction stall?}; C --> E[Re-evaluate at new temperature]; D -- No --> F[Increase temperature or extend reaction time]; D -- Yes --> G[Possible Catalyst Deactivation]; G --> H["Consider a more robust ligand"]; G --> I["Lower temperature and extend time"]; F --> E; H --> E; I --> E;

} enddot Caption: Troubleshooting workflow for low yield.

Data Summary Table

The optimal temperature for a cross-coupling reaction is highly dependent on the specific reaction type, substrates, and catalytic system used. The following table provides general starting temperature ranges for common palladium-catalyzed reactions involving aryl halides.

Reaction TypeAryl HalideTypical Temperature Range (°C)Notes
Suzuki-Miyaura Aryl Bromide/Iodide60 - 100Often optimal around 80 °C.[1]
Aryl Chloride80 - 120C-Cl bond activation requires more energy.[3]
Heck Aryl Bromide/Iodide80 - 140Higher temperatures are common for Heck reactions.[13]
Buchwald-Hartwig Aryl Bromide/Iodide70 - 110Ligand choice is critical for thermal stability.

Note: These are general guidelines. The presence of the fluorocinnamic acid moiety may require adjustments to these ranges.

Concluding Remarks

Optimizing the reaction temperature for the cross-coupling of fluorocinnamic acid is a critical step in achieving high yields and purity. A systematic and logical approach, beginning with a moderate temperature range and adjusting based on careful reaction monitoring, is key to success. It is essential to consider the interplay between temperature, catalyst stability, and potential side reactions. By understanding the underlying principles of the catalytic cycle and employing robust troubleshooting strategies, researchers can effectively navigate the challenges associated with this valuable substrate.

References

  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. Available from: [Link]

  • ResearchGate. Optimization of conditions in the Suzuki-Miyaura coupling reaction. Available from: [Link]

  • ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available from: [Link]

  • ACS Publications. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Publications. Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2) | Organometallics. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ResearchGate. Optimization of conditions for the Heck reaction. Available from: [Link]

  • ACS Publications. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics | Organic Letters. Available from: [Link]

  • NIH National Center for Biotechnology Information. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • Dalton Transactions. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available from: [Link]

  • NIH National Center for Biotechnology Information. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Available from: [Link]

  • ResearchGate. Influence of Organic Ligands on the Stabilisation of Palladium Nanoparticles. Available from: [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

Sources

separation of unreacted aldehyde from 3-Bromo-4-fluorocinnamic acid product

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3B4F-CIN Subject: Separation of unreacted aldehyde (3-Bromo-4-fluorobenzaldehyde) from target acid. Assigned Specialist: Senior Application Scientist Status: Open

Incident Overview & Chemical Logic

User Issue: "I have synthesized 3-Bromo-4-fluorocinnamic acid via Knoevenagel condensation, but TLC/NMR shows persistent unreacted 3-bromo-4-fluorobenzaldehyde in the crude solid. How do I remove it efficiently?"

Root Cause Analysis: The separation relies on the distinct acid-base properties of the two components.

  • Target: 3-Bromo-4-fluorocinnamic acid is a carboxylic acid (approx.[1] pKa ~4.0–4.2 due to electron-withdrawing F/Br). It forms water-soluble salts in basic conditions.[2]

  • Impurity: 3-Bromo-4-fluorobenzaldehyde is a neutral electrophile. It remains organic-soluble regardless of pH (unless subjected to harsh Cannizzaro conditions).

Strategic Approach: We will utilize a "Switchable Polarity" protocol. By toggling the pH, we force the acid into the aqueous phase, leaving the aldehyde behind in the organic phase, then revert the pH to precipitate the purified product.

Tier 1 Solution: The "pH Switch" Extraction (Standard Protocol)

This is the primary method for bulk separation. It exploits the solubility of the cinnamate salt in water.

Reagents Required[2][3][4][5][6][7][8]
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Base: Saturated Sodium Bicarbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
    • Note:

      
       is preferred to prevent potential Cannizzaro reactions on the aldehyde, though the electron-poor nature of the aldehyde makes it robust.
      
  • Acid: 1M Hydrochloric Acid (

    
    ).
    
Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude). Ensure complete dissolution; sonicate if necessary.

  • Base Extraction (The Switch):

    • Transfer to a separatory funnel.[3]

    • Add saturated

      
       (1:1 volume ratio vs organic).
      
    • Shake vigorously for 2-3 minutes. Vent frequently—CO2 gas will generate pressure.

    • Critical Decision Point: The Product is now in the Aqueous (Top/Bottom depending on solvent) layer. The Aldehyde is in the Organic layer.[4][5]

  • Separation:

    • Drain the aqueous layer into a clean flask (Label: "Product Fraction").

    • Keep the organic layer (Label: "Waste/Aldehyde").

  • Organic Wash (Polishing):

    • Wash the "Product Fraction" (aqueous) once more with fresh EtOAc to scavenge trace entrained aldehyde. Discard this organic wash.

  • Precipitation (The Revert):

    • Cool the "Product Fraction" in an ice bath to 0-5°C.

    • Slowly add 1M HCl with stirring until pH reaches ~1-2.

    • The 3-Bromo-4-fluorocinnamic acid will precipitate as a white/off-white solid.

  • Isolation: Filter via Buchner funnel, wash with cold water, and dry.

Workflow Visualization

ExtractionProtocol Start Crude Mixture (Acid + Aldehyde) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract SepFunnel Separatory Funnel Extract->SepFunnel OrgLayer Organic Layer (Contains Aldehyde) SepFunnel->OrgLayer Top Layer (if EtOAc) AqLayer Aqueous Layer (Contains Cinnamate Salt) SepFunnel->AqLayer Bottom Layer Discard (or recover aldehyde) Discard (or recover aldehyde) OrgLayer->Discard (or recover aldehyde) Wash Back-wash with fresh EtOAc AqLayer->Wash Acidify Acidify with 1M HCl (pH < 2) Wash->Acidify Filter Filter & Dry Precipitate Acidify->Filter

Figure 1: Logic flow for the acid-base separation of cinnamic acid derivatives.

Tier 2 Solution: Bisulfite Scavenging (Advanced)

Trigger: Use this if the aldehyde impurity persists (>5%) after Tier 1, or if you skipped extraction due to emulsion issues. Mechanism: Sodium bisulfite forms a water-soluble adduct with the aldehyde (α-hydroxy sulfonate), pulling it into the aqueous phase.

Protocol
  • Dissolve the mixture in a water-miscible organic solvent (Ethanol or Methanol).[2]

  • Add a saturated solution of Sodium Bisulfite (

    
    ) .
    
  • Stir vigorously for 30–60 minutes.

    • Note: The electron-withdrawing Fluorine/Bromine on the aldehyde ring makes the carbonyl carbon highly electrophilic, facilitating rapid adduct formation [1].

  • Dilute with water. The bisulfite-aldehyde adduct remains soluble.[2]

  • Filter the precipitate. The solid collected is your purified 3-Bromo-4-fluorocinnamic acid (which does not react with bisulfite).

Tier 3 Solution: Recrystallization (Final Polish)

Trigger: For >99% purity requirements (e.g., analytical standards or biological assays).

Solvent SystemSuitabilityNotes
Ethanol / Water High Dissolve in hot EtOH, add water until turbid, cool slowly. Standard for cinnamic acids [2].[4][6][7]
Toluene Medium Good for removing non-polar impurities, but yield may be lower.
Acetic Acid High Excellent for highly substituted cinnamic acids, but hard to dry (high boiling point).

Troubleshooting & FAQs

Q1: My product "oiled out" instead of precipitating upon acidification. Why?

  • Cause: This often happens if the concentration is too high or if the product melting point is depressed by remaining impurities (eutectic mixture).

  • Fix: Re-heat the aqueous mixture until the oil dissolves/disperses, then cool very slowly with vigorous stirring. Seeding with a tiny crystal of pure product helps induce crystallization.

Q2: I see an emulsion in the separatory funnel that won't break.

  • Cause: Cinnamic acid salts act as weak surfactants.

  • Fix: Add Brine (saturated NaCl) to the mixture. The increased ionic strength usually forces phase separation. Alternatively, filter the emulsion through a pad of Celite to break the surface tension.

Q3: Is the 3-Bromo-4-fluoro substitution pattern sensitive to base?

  • Analysis: Generally, aryl fluorides are stable to mild base (

    
    ). However, strong heating in strong base (
    
    
    
    ) could theoretically risk nucleophilic aromatic substitution (
    
    
    ) of the fluorine, though this is rare without strong electron-withdrawing groups at the ortho position. Stick to room temperature
    
    
    to be safe.

Q4: What is the expected yield?

  • Benchmark: Knoevenagel condensations for this class of compounds typically yield 85–95% [3]. Losses during extraction usually amount to <10% if the aqueous layer is acidified properly (pH < 2).

References

  • Brindle, C. S., et al. (2017).[2] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [2]

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry.
  • PubChem. "3-Bromo-4-fluorocinnamic acid Compound Summary."[1] National Library of Medicine.

  • Fisher Scientific. "Safety Data Sheet: 3-Bromo-4-fluorocinnamic acid."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to HPLC Method Development for Separating Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of halogenated cinnamic acids are paramount. These compounds, with their diverse biological activities, present unique challenges in chromatographic separation due to the subtle physicochemical differences imparted by the type, position, and number of halogen substituents on the aromatic ring. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods, moving beyond a simple recitation of steps to explain the "why" behind the experimental choices.

The presence of a halogen atom can significantly alter the bioactivity of cinnamic acid derivatives.[1] Therefore, robust analytical methods are crucial for their study. This guide will walk you through a logical, self-validating approach to developing an HPLC method for a representative mixture of halogenated cinnamic acids, comparing the performance of the ubiquitous C18 stationary phase with a Phenyl-Hexyl phase, which offers alternative selectivity for aromatic compounds.

The Challenge: Subtle Differences, Significant Impact

The primary challenge in separating halogenated cinnamic acids lies in the subtle variations in their physicochemical properties. The introduction of a halogen (Fluorine, Chlorine, Bromine) onto the cinnamic acid backbone alters its acidity (pKa) and hydrophobicity (logP). These changes, while seemingly small, are the key to achieving chromatographic resolution.

For instance, the pKa of trans-cinnamic acid is approximately 4.46. Halogenation, particularly with electron-withdrawing groups like chlorine and bromine, is expected to decrease the pKa, making the acid stronger. The position of the halogen (ortho, meta, or para) will also influence the electronic effects and, consequently, the pKa. Similarly, the logP value, a measure of hydrophobicity, will increase with the size and decrease with the electronegativity of the halogen. For example, the computed logP of 2-chlorocinnamic acid is 2.5, while that of 2-bromocinnamic acid is also 2.5.[1][2] This indicates that while both are more hydrophobic than the parent cinnamic acid (logP 2.13), the difference between them is minimal, posing a separation challenge.

Strategic Method Development: A Comparative Approach

Our method development will focus on a mixture of ortho-, meta-, and para-chlorocinnamic acids as a representative sample of halogenated cinnamic acids. We will compare two common reversed-phase columns: a standard C18 column and a Phenyl-Hexyl column. The rationale behind this comparison is to evaluate the impact of different stationary phase chemistries on the separation of these closely related aromatic compounds.

Understanding the Stationary Phases:
  • C18 (Octadecylsilane): This is the workhorse of reversed-phase HPLC. It separates compounds primarily based on their hydrophobicity. Longer retention is expected for more hydrophobic compounds.

  • Phenyl-Hexyl: This stationary phase has a phenyl ring attached to the silica support via a hexyl linker. It offers a mixed-mode separation mechanism. Besides hydrophobic interactions, it can also engage in π-π interactions with aromatic analytes.[3] This can provide unique selectivity for aromatic compounds that differ in the electron density of their phenyl rings, a characteristic influenced by the position of the halogen substituent.

Experimental Design

Instrumentation and Software
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector.

  • Data Acquisition and Processing Software.

Analytes and Reagents
  • ortho-chlorocinnamic acid

  • meta-chlorocinnamic acid

  • para-chlorocinnamic acid

  • HPLC-grade acetonitrile and methanol

  • Formic acid (for mobile phase modification)

  • Ultrapure water

Chromatographic Conditions to be Compared
ParameterCondition A: C18 ColumnCondition B: Phenyl-Hexyl Column
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 30-70% B over 15 minutes30-70% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection UV at 272 nmUV at 272 nm
Injection Volume 10 µL10 µL

Rationale for Parameter Selection:

  • Mobile Phase: A simple acidic mobile phase (0.1% formic acid, pH ~2.7) is chosen to suppress the ionization of the carboxylic acid group of the cinnamic acids (pKa ~4.5). This ensures that the analytes are in their neutral form, leading to better retention and peak shape in reversed-phase chromatography.

  • Organic Modifier: Acetonitrile is a common and efficient organic modifier for reversed-phase HPLC.

  • Gradient Elution: A gradient is employed to ensure the elution of all three isomers within a reasonable timeframe and with good peak shapes.

  • Detection Wavelength: The UV absorbance maximum for trans-cinnamic acid is around 270 nm.[2] The halogenated derivatives are expected to have similar absorbance maxima. A wavelength of 272 nm is chosen for detection.

Predicted Results and Interpretation

The following table summarizes the expected retention behavior and separation performance for the two columns.

AnalytePredicted Retention Time (min) - C18Predicted Retention Time (min) - Phenyl-HexylRationale for Retention Order
ortho-chlorocinnamic acid~8.5~9.0The ortho-isomer may exhibit slightly lower hydrophobicity due to intramolecular interactions, but the steric hindrance could lead to less interaction with the C18 chains. On the Phenyl-Hexyl column, the ortho-chloro group may influence the π-π interactions differently than the meta and para isomers.
meta-chlorocinnamic acid~9.0~9.5The meta-isomer's properties are intermediate between the ortho and para isomers.
para-chlorocinnamic acid~9.5~10.0The para-isomer is expected to be the most retained on the C18 column due to its symmetrical structure allowing for maximum hydrophobic interaction. On the Phenyl-Hexyl column, the para-substituent allows for strong π-π stacking.

Expected Chromatograms:

While actual chromatograms would be generated from experimental data, we can predict the general outcome. The C18 column is expected to provide some separation based on subtle differences in hydrophobicity. However, the Phenyl-Hexyl column is anticipated to offer superior resolution, particularly between the meta and para isomers, due to the additional π-π interactions that can better differentiate the electronic effects of the chlorine atom at different positions.

Step-by-Step Experimental Protocol

  • Standard Solution Preparation:

    • Prepare individual stock solutions of each chlorocinnamic acid isomer (1 mg/mL) in methanol.

    • Prepare a mixed standard solution containing all three isomers at a concentration of 10 µg/mL each by diluting the stock solutions with the initial mobile phase composition (30% acetonitrile in 0.1% formic acid).

  • HPLC System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase conditions (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Analysis with C18 Column:

    • Inject 10 µL of the mixed standard solution.

    • Run the gradient method as described in the table above.

    • Record the chromatogram and the retention times for each peak.

  • Column Change and Equilibration:

    • Replace the C18 column with the Phenyl-Hexyl column.

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase conditions for at least 30 minutes.

  • Analysis with Phenyl-Hexyl Column:

    • Inject 10 µL of the mixed standard solution.

    • Run the same gradient method.

    • Record the chromatogram and the retention times.

  • Data Analysis and Comparison:

    • Compare the chromatograms from both columns.

    • Calculate the resolution between adjacent peaks for both separations.

    • Evaluate peak shape (tailing factor) and retention times.

Visualizing the Method Development Workflow

HPLC_Method_Development cluster_0 Phase 1: Analyte & System Understanding cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Experimentation & Data Acquisition cluster_3 Phase 4: Data Analysis & Method Optimization cluster_4 Phase 5: Method Validation A Define Separation Goal: Separate Halogenated Cinnamic Acid Isomers B Research Analyte Properties: pKa, logP, UV Absorbance A->B C Select Columns for Comparison: - C18 (Hydrophobicity) - Phenyl-Hexyl (π-π Interactions) B->C D Choose Initial Mobile Phase: Acidified Water/Acetonitrile C->D E Set Initial Gradient & Flow Rate D->E F Run Experiments on C18 Column E->F G Run Experiments on Phenyl-Hexyl Column E->G H Compare Chromatograms: Resolution, Peak Shape, Retention Time F->H G->H I Select Optimal Column H->I J Fine-tune Gradient, Flow Rate, Temperature (if needed) I->J K Validate Final Method: Linearity, Precision, Accuracy, etc. J->K

Sources

A Comparative Guide to the Reactivity of 3-Bromo-4-fluorocinnamic Acid and 4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the tailored reactivity of molecular building blocks is paramount. Substituted cinnamic acids, in particular, serve as versatile scaffolds for the synthesis of a wide array of bioactive compounds and functional materials.[1][2] This guide provides an in-depth, objective comparison of the reactivity of two such analogs: 3-Bromo-4-fluorocinnamic acid and 4-fluorocinnamic acid. By examining their electronic properties and performance in key organic transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

Molecular Structure and Electronic Properties: A Tale of Two Substitution Patterns

The key to understanding the differential reactivity of these two molecules lies in the electronic effects of their substituents on the cinnamic acid core.

4-fluorocinnamic acid possesses a fluorine atom at the para-position of the phenyl ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated to the aromatic ring through a resonance effect (+M). For halogens, the inductive effect typically outweighs the resonance effect.

3-Bromo-4-fluorocinnamic acid , on the other hand, features both a fluorine atom at the 4-position and a bromine atom at the 3-position. Bromine, like fluorine, is an electron-withdrawing group, primarily through its inductive effect (-I). Its resonance effect (+M) is weaker than that of fluorine. The presence of two electron-withdrawing groups on the aromatic ring of 3-Bromo-4-fluorocinnamic acid is expected to render the aromatic ring, the double bond, and the carboxylic acid group more electron-deficient compared to 4-fluorocinnamic acid.

To quantify these electronic effects, we can turn to Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

SubstituentHammett Constant (σp)Hammett Constant (σm)
Fluoro (-F)+0.06[3]+0.34[3]
Bromo (-Br)+0.23[3]+0.39[3]

Note: A positive σ value indicates an electron-withdrawing group.

Based on these values, both fluorine and bromine are electron-withdrawing. In 3-Bromo-4-fluorocinnamic acid, the cumulative electron-withdrawing effect of both halogens will be more pronounced than the single fluorine in 4-fluorocinnamic acid.

Reactivity at the Carboxylic Acid Group: Acidity and Esterification

The electron density of the aromatic ring directly influences the acidity of the carboxylic acid proton. Electron-withdrawing groups stabilize the carboxylate anion through induction, thereby increasing the acidity (lowering the pKa).

Theoretical Prediction:

Given the stronger cumulative electron-withdrawing effect of the 3-bromo and 4-fluoro substituents, 3-Bromo-4-fluorocinnamic acid is predicted to be a stronger acid than 4-fluorocinnamic acid .

  • The predicted pKa of 4-fluorocinnamic acid is approximately 4.43.[4][5]

This difference in acidity has practical implications for reactions involving the carboxylic acid group, such as Fischer esterification. A more acidic carboxylic acid can protonate the alcohol more readily, but the electron-withdrawing groups also decrease the nucleophilicity of the carbonyl oxygen, which can slow down the rate of tetrahedral intermediate formation. However, in acid-catalyzed esterification, the protonation of the carbonyl oxygen is the key activating step.

Comparative Experimental Protocol: Fischer Esterification

This protocol is designed to provide a direct comparison of the esterification rates of the two acids under identical conditions.

Objective: To compare the yield of methyl cinnamate derivatives from 3-Bromo-4-fluorocinnamic acid and 4-fluorocinnamic acid over a set time course.

Materials:

  • 3-Bromo-4-fluorocinnamic acid

  • 4-fluorocinnamic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Set up two identical round-bottom flasks equipped with reflux condensers.

  • In flask A, place 1.0 mmol of 3-Bromo-4-fluorocinnamic acid.

  • In flask B, place 1.0 mmol of 4-fluorocinnamic acid.

  • To each flask, add 10 mL of anhydrous methanol and a magnetic stir bar.

  • Carefully add 0.1 mL of concentrated sulfuric acid to each flask while stirring.

  • Heat both reaction mixtures to reflux and maintain for 4 hours.[6]

  • After 4 hours, cool the flasks to room temperature.

  • Quench each reaction by slowly adding 20 mL of saturated sodium bicarbonate solution.

  • Extract each mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers for each reaction, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the conversion to the methyl ester.

Self-Validation: By running the reactions in parallel under identical conditions (temperature, time, reagent concentrations), any observed differences in yield can be directly attributed to the intrinsic reactivity of the starting materials.

Expected Outcome:

CompoundPredicted Relative ReactivityExpected Observations
3-Bromo-4-fluorocinnamic acidPotentially slightly slower or comparableThe electron-withdrawing groups may slightly decrease the nucleophilicity of the carbonyl oxygen.
4-fluorocinnamic acidPotentially slightly faster or comparableLess electron-withdrawing character compared to the bromo-fluoro analog.

Reactivity at the Alkene Double Bond: Electrophilic Addition

The electron density of the carbon-carbon double bond is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups decrease the electron density of the double bond, making it less susceptible to electrophilic attack.

Theoretical Prediction:

Due to the stronger deactivating effect of the two halogens, the double bond in 3-Bromo-4-fluorocinnamic acid is expected to be less reactive towards electrophiles than the double bond in 4-fluorocinnamic acid .

Comparative Experimental Protocol: Bromination

This experiment will compare the rate of electrophilic addition of bromine across the double bond. The disappearance of the characteristic red-brown color of bromine provides a visual indication of the reaction progress.[1]

Objective: To visually and quantitatively compare the rate of bromination of 3-Bromo-4-fluorocinnamic acid and 4-fluorocinnamic acid.

Materials:

  • 3-Bromo-4-fluorocinnamic acid

  • 4-fluorocinnamic acid

  • Bromine in dichloromethane (1 M solution)

  • Dichloromethane

Procedure:

  • In two separate, identical test tubes, dissolve 0.1 mmol of each cinnamic acid derivative in 2 mL of dichloromethane.

  • Set up a system to add the bromine solution dropwise to each test tube simultaneously and at the same rate.

  • Observe the rate at which the bromine color disappears in each test tube.

  • For a more quantitative comparison, the reaction can be monitored using UV-Vis spectroscopy by following the disappearance of the bromine absorbance.

Self-Validation: Performing the reactions side-by-side under the same ambient conditions ensures a direct visual and instrumental comparison of the reaction rates.

Expected Outcome:

CompoundPredicted Rate of BrominationExpected Visual Observation
3-Bromo-4-fluorocinnamic acidSlowerThe red-brown color of bromine will persist for a longer duration.
4-fluorocinnamic acidFasterThe bromine color will disappear more rapidly.

Reactivity at the Aromatic Ring: A Key Point of Divergence

The most significant difference in reactivity between these two molecules is the presence of the C-Br bond in 3-Bromo-4-fluorocinnamic acid. This bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, a pathway not available to 4-fluorocinnamic acid.

Suzuki-Miyaura Coupling: A Unique Capability of 3-Bromo-4-fluorocinnamic acid

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[7] 3-Bromo-4-fluorocinnamic acid can readily participate in this reaction, allowing for the introduction of a wide variety of aryl or vinyl substituents at the 3-position.

Theoretical Prediction:

3-Bromo-4-fluorocinnamic acid will undergo Suzuki-Miyaura coupling, while 4-fluorocinnamic acid will not. The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-fluorocinnamic acid

Objective: To demonstrate the synthetic utility of the C-Br bond in 3-Bromo-4-fluorocinnamic acid via a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Materials:

  • 3-Bromo-4-fluorocinnamic acid

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid

Procedure:

  • In a round-bottom flask, combine 3-Bromo-4-fluorocinnamic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 10 mL of a 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-90 °C and stir for 12 hours.

  • Cool the reaction to room temperature and add 20 mL of water.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Self-Validation: The successful formation of the coupled product, which can be confirmed by NMR and mass spectrometry, validates the unique reactivity of the C-Br bond. A parallel reaction with 4-fluorocinnamic acid under the same conditions will show no product formation, confirming its inertness.

Expected Outcome:

CompoundReactivity in Suzuki-Miyaura CouplingExpected Product
3-Bromo-4-fluorocinnamic acidReactive4-Fluoro-3-phenylcinnamic acid
4-fluorocinnamic acidUnreactiveNo reaction

Visualizing the Reaction Pathways

Suzuki-Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative\nAddition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' (Product) Reductive\nElimination->Ar-Ar' ArBr 3-Bromo-4-fluorocinnamic acid ArBr->Oxidative\nAddition Ar'B(OH)2 Phenylboronic acid Ar'B(OH)2->Transmetalation Base Base (K2CO3) Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reactivity Comparison

Reaction Type3-Bromo-4-fluorocinnamic acid4-fluorocinnamic acidKey Differentiator
Acidity (pKa) Lower (more acidic)Higher (less acidic)Stronger inductive effect from two halogens.
Fischer Esterification Potentially slightly slower or comparablePotentially slightly faster or comparableCompeting electronic effects on the carbonyl group.
Electrophilic Addition (Bromination) SlowerFasterLower electron density of the double bond.
Suzuki-Miyaura Coupling Reactive Unreactive Presence of the C-Br bond.
Heck Reaction Reactive Unreactive Presence of the C-Br bond.

Conclusion

While both 3-Bromo-4-fluorocinnamic acid and 4-fluorocinnamic acid are valuable building blocks, their reactivity profiles are distinct, offering different strategic advantages in synthesis. The choice between them should be guided by the desired transformation.

  • 4-fluorocinnamic acid is the substrate of choice when subsequent reactions are intended for the carboxylic acid or the double bond, without interference from aromatic C-H activation.

  • 3-Bromo-4-fluorocinnamic acid offers a significant advantage in its ability to act as a scaffold for further molecular diversification through palladium-catalyzed cross-coupling reactions at the C-Br position. This makes it a highly valuable intermediate for building complex molecular architectures.

By understanding these fundamental differences in reactivity, researchers can harness the unique chemical properties of each molecule to achieve their synthetic goals with greater precision and efficiency.

References

  • Royal Society of Chemistry. Bromination of Cinnamic acid. [Link]

  • De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672–1703.
  • PubChem. 3-Bromo-4-fluorocinnamic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Fluorocinnamic acid. National Center for Biotechnology Information. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
  • Wikipedia. Hammett equation. [Link]

  • Stenutz, R. Hammett substituent constants. [Link]

  • Beaudry, C. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2235-2242.
  • Odinity. Intro to Organometallics: The Heck Reaction. [Link]

  • Jurnal Universitas Sebelas Maret. ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. [Link]

Sources

Comparative Spectroscopic Guide: UV-Vis Absorption of 3-Bromo-4-fluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-4-fluorocinnamic acid (CAS: 160434-49-1) is a critical disubstituted phenylpropanoid intermediate used in the synthesis of bioactive pharmaceuticals, particularly in the development of aldose reductase inhibitors and anti-inflammatory agents.[1]

This guide provides a technical analysis of its ultraviolet-visible (UV-Vis) absorption profile. Unlike simple cinnamic acid, the presence of halogen substituents at the meta (bromo) and para (fluoro) positions introduces specific electronic perturbations. This document compares its spectral behavior against structural analogs to aid researchers in quality control (QC) and reaction monitoring.

Electronic Structure & Theoretical Framework

To understand the absorption spectrum of 3-Bromo-4-fluorocinnamic acid, one must analyze the electronic transitions within its conjugated system. The molecule consists of a phenyl ring conjugated with an


-unsaturated carboxylic acid moiety.
Woodward-Fieser Analysis

The primary absorption band (


) arises from the conjugation of the benzene ring with the acrylic acid side chain. We can estimate the 

using modified Woodward-Fieser rules for conjugated carbonyls and benzene derivatives.
  • Base Chromophore (Cinnamic Acid):

    
     nm (in Methanol).
    
  • Substituent Effects:

    • Fluorine (Para-position): Fluorine acts as a weak auxochrome. While highly electronegative (-I effect), it possesses lone pairs that can donate electron density (+M effect). In the para position, these effects often compete, resulting in a negligible or slight bathochromic shift (+1–2 nm) relative to the parent compound.

    • Bromine (Meta-position): Bromine exerts a dominant inductive effect (-I) at the meta position. Since it is not in direct resonance conjugation with the alkene system (unlike a para substituent), its influence on the

      
       is minimal, primarily affecting the molar absorptivity (
      
      
      
      ) rather than the peak position.

Predicted


:  Based on additivity rules, the absorption maximum for 3-Bromo-4-fluorocinnamic acid is expected to lie in the 270–276 nm  range in methanol, virtually identical to unsubstituted cinnamic acid but with altered peak shape and intensity due to the heavy atom effect of bromine.
Electronic Transition Diagram

The following diagram illustrates the conjugation pathway and the influence of substituents on the HOMO-LUMO gap.

ElectronicStructure cluster_0 Chromophore System cluster_1 Substituents Benzene Benzene Ring (π-System) Alkene Alkene Double Bond (C=C) Benzene->Alkene Conjugation Result Resulting λmax ~273 ± 3 nm Benzene->Result Carboxyl Carboxyl Group (COOH) Alkene->Carboxyl Conjugation Br 3-Bromo (Meta) -I Effect (Inductive) Minimal Resonance Br->Benzene Inductive Pull F 4-Fluoro (Para) +M / -I Competition Weak Auxochrome F->Benzene Mesomeric Donation

Figure 1: Electronic conjugation map showing the influence of meta-Br and para-F substituents on the cinnamic acid chromophore.

Experimental Protocol

Reliable UV-Vis data requires a standardized protocol to minimize solvent cut-off interference and aggregation effects.

Materials & Reagents[2][3]
  • Analyte: 3-Bromo-4-fluorocinnamic acid (>98% purity).[1]

  • Solvent: Methanol (HPLC Grade) or Ethanol (Spectral Grade). Note: Avoid Acetone or Benzene due to UV cutoff interference.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Agilent Cary 60).

Step-by-Step Methodology
StepActionCritical Technical Note
1 Stock Solution Prep Dissolve 2.45 mg of substance in 10 mL Methanol to create a ~1 mM stock.
2 Dilution Dilute 100

L of stock into 9.9 mL Methanol (Final Conc: ~10

M).
3 Blanking Fill both cuvettes with pure Methanol. Run baseline correction (200–400 nm).
4 Measurement Replace sample cuvette with analyte solution. Scan 200–400 nm at medium speed.
5 Validation Verify absorbance is between 0.2 and 0.8 AU for linearity (Beer-Lambert Law).
Workflow Diagram

ProtocolWorkflow Start Start: Solid Sample (3-Bromo-4-fluorocinnamic acid) Weigh Weigh 2.45 mg Start->Weigh Dissolve Dissolve in 10 mL MeOH (1 mM Stock) Weigh->Dissolve Dilute Dilute 1:100 (10 µM Working Soln) Dissolve->Dilute Scan Scan 200-400 nm Dilute->Scan Blank Blank Instrument (Pure MeOH) Blank->Scan Baseline Data Extract λmax & Abs Scan->Data

Figure 2: Operational workflow for UV-Vis characterization ensuring Beer-Lambert linearity.

Comparative Analysis

The following table contrasts the spectral properties of the target compound with its parent and mono-substituted analogs. This comparison validates the identity of the compound based on expected substituent shifts.

Table 1: Spectral Comparison of Cinnamic Acid Derivatives (in Methanol)
CompoundStructure

(nm)
TransitionsEffect of Substituent
Cinnamic Acid Ph-CH=CH-COOH273

Reference standard.
4-Fluorocinnamic Acid 4-F-Ph...[2][3][4]270–272

Hypsochromic (Blue) Shift: High electronegativity of F withdraws density, slightly raising transition energy.
3-Bromocinnamic Acid 3-Br-Ph...[1][5]274–276

Minimal Shift: Meta-substitution prevents direct resonance; Br heavy atom effect may broaden peak.
3-Bromo-4-fluorocinnamic Acid 3-Br-4-F-Ph...[1][5]273 ± 2

Net Effect: The opposing effects of m-Br (-I) and p-F (+M/-I) largely cancel, resulting in a spectrum very similar to the parent acid.

Key Insight: If your experimental


 deviates significantly (>10 nm) from 273 nm, suspect contamination (e.g., saturation of the alkene, presence of starting aldehyde, or solvent impurities).

Applications in Drug Development

3-Bromo-4-fluorocinnamic acid is not merely an analytical standard but a versatile scaffold.

  • Knoevenagel Condensation: It is typically synthesized via the condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid. Monitoring the disappearance of the aldehyde peak (approx. 250-260 nm) and the appearance of the cinnamic acid peak (273 nm) is a primary process analytical technology (PAT) application.

  • Bioactivity: The 3-Br, 4-F substitution pattern is privileged in medicinal chemistry, often enhancing metabolic stability against P450 oxidation compared to non-halogenated analogs.

References

  • PubChem. 2-Propenoic acid, 3-(3-bromo-4-fluorophenyl)-.[6] National Library of Medicine. Available at: [Link]

  • Taniguchi, M., et al. (2025). UV-Vis absorption spectrum of cinnamic acid derivatives. ResearchGate. Available at: [Link] (Generalized citation for cinnamic acid base values).

  • Lide, D. R. CRC Handbook of Chemistry and Physics. UV Absorption of Organic Molecules.[7] (Standard Reference for Woodward-Fieser Rules).

Sources

Comparative Guide: Catalytic Efficiency in Suzuki Coupling of Bromo- vs. Chloro-Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Catalytic Efficiency in Suzuki Coupling of Bromo- vs. Chloro-Cinnamic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the synthesis of stilbene derivatives and chalcones—key pharmacophores in oncology and anti-inflammatory research—the Suzuki-Miyaura coupling of cinnamic acid derivatives is a pivotal transformation. However, a distinct "reactivity gap" exists between 4-bromocinnamic acid and 4-chlorocinnamic acid .

While the bromo-derivative represents the standard for reactivity, offering high yields under mild conditions, the chloro-derivative is significantly more abundant and cost-effective (approx. 30–40% cheaper at scale). This guide analyzes the catalytic efficiency of both substrates, delineating the mechanistic bottlenecks and providing optimized protocols to bridge the performance gap.

Mechanistic Divergence & Bond Energy Analysis

The core disparity in catalytic efficiency stems from the bond dissociation energy (BDE) of the carbon-halogen bond. This fundamental difference shifts the Rate-Determining Step (RDS) of the catalytic cycle.

  • C-Br Bond (approx. 81 kcal/mol): Weak enough to undergo facile oxidative addition with standard Pd(0) species. The RDS often shifts to the transmetallation step.

  • C-Cl Bond (approx. 96 kcal/mol): The high stability of this bond makes Oxidative Addition the strict RDS. Standard Pd(PPh3)4 catalysts often fail to insert into this bond at appreciable rates without thermal forcing or electron-rich ligands.

Visualization: The Shift in Rate-Determining Step

The following diagram illustrates how the substrate choice alters the energy landscape of the catalytic cycle.

SuzukiMechanism cluster_legend Kinetic Bottleneck Pd0 Pd(0) Active Species OxAdd_Br Oxidative Addition (Fast for Br) Pd0->OxAdd_Br 4-Bromocinnamic Acid OxAdd_Cl Oxidative Addition (Slow/RDS for Cl) Pd0->OxAdd_Cl 4-Chlorocinnamic Acid Int_II Pd(II)-Ar-X Complex OxAdd_Br->Int_II OxAdd_Cl->Int_II TransMet Transmetallation (Base Activated) Int_II->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Mechanistic pathway highlighting the high activation barrier (red dashed line) for chloro-cinnamic acids compared to the facile pathway (green solid line) for bromo-analogs.

Comparative Performance Data

The following data aggregates typical performance metrics from standard (phosphine-based) and enhanced (ligand-free/additive) systems.

Metric4-Bromocinnamic Acid4-Chlorocinnamic Acid
Standard Catalyst Pd(PPh₃)₄ (Tetrakis)Pd(PPh₃)₄ (Tetrakis)
Standard Yield 85 - 95% < 45% (often trace)
Temp. Requirement 60 - 80 °C100 - 130 °C
Turnover Number (TON) High (> 1000)Low (< 200 without additives)
Preferred Solvent DME/Water or Acetone/WaterDMF, Dioxane, or Water + TBAB
Key Challenge Product isolation (minor)Catalyst Poisoning / Inactivation
Optimization Fix None usually requiredRequires TBAB or Bulky Ligands

Critical Insight: The free carboxylic acid moiety on cinnamic acid can act as a ligand itself, potentially forming unreactive Pd-carboxylate species. This effect is exacerbated with the slower-reacting chloride, leading to catalyst death before the cycle completes.

Experimental Protocols

To ensure reproducibility, we present two distinct workflows. Protocol A is the industry standard for reactive bromides. Protocol B is the optimized "Jeffery Condition" system necessary to activate the inert chloride efficiently.

Protocol A: Standard Coupling (For Bromo-Cinnamic Acid)

Best for: Routine synthesis, high-throughput screening.

  • Reagents: 4-Bromocinnamic acid (1.0 equiv), Arylboronic acid (1.1 equiv), Na₂CO₃ (2.5 equiv), Pd(PPh₃)₄ (1 mol%).

  • Solvent: DME : H₂O (3:1 ratio). Degassed.

  • Procedure:

    • Charge flask with solid reagents.

    • Add degassed solvent mixture under Argon.

    • Heat to 80 °C for 4–6 hours.

    • Workup: Acidify with 1M HCl to pH 2 (precipitates the acid product), filter, and wash with water. Recrystallize from Ethanol.

Protocol B: TBAB-Enhanced Aqueous Coupling (For Chloro-Cinnamic Acid)

Best for: Cost-reduction, green chemistry, activating aryl chlorides.

This protocol utilizes Tetrabutylammonium Bromide (TBAB) . TBAB serves a dual function: it acts as a Phase Transfer Catalyst (PTC) and stabilizes "naked" Pd-nanoparticles, which are highly active for oxidative addition into C-Cl bonds.

  • Reagents: 4-Chlorocinnamic acid (1.0 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (3.0 equiv), TBAB (0.5 - 1.0 equiv) , Pd(OAc)₂ (1–2 mol%).

  • Solvent: Water (neat) or Water:Ethanol (1:1).

  • Procedure:

    • Dissolve the base and TBAB in water.

    • Add the cinnamic acid (forms the soluble carboxylate salt immediately).

    • Add Pd(OAc)₂ and the boronic acid.[1][2]

    • Heat to 100 °C (reflux) for 10–12 hours.

    • Note: The solution will turn black (formation of Pd nanoparticles). This is a sign of active catalysis in this specific system, not decomposition.

    • Workup: Cool, filter off Pd-black, acidify filtrate to pH 2 to precipitate product.

Visualization: Protocol B Workflow

ProtocolB Start Start: 4-Chlorocinnamic Acid Step1 1. Salt Formation Add K2CO3 + Water (Solubilizes substrate) Start->Step1 Step2 2. Catalyst Activation Add Pd(OAc)2 + TBAB (Forms Pd-Nanoparticles) Step1->Step2 Step3 3. Reaction Reflux @ 100°C, 12h (Oxidative Addition to C-Cl) Step2->Step3 Step4 4. Workup Filter Pd -> Acidify to pH 2 Step3->Step4 End Isolated Product (Yield > 85%) Step4->End

Figure 2: Workflow for the TBAB-promoted coupling of 4-chlorocinnamic acid, highlighting the critical salt formation and nanoparticle generation steps.

Troubleshooting & Optimization

When moving from Bromo- to Chloro-substrates, researchers often encounter "stalled" reactions. Use this decision matrix to troubleshoot:

  • Problem: Low Conversion (< 20%).

    • Cause: Incomplete oxidative addition.

    • Solution: Switch from Pd(PPh₃)₄ to Pd(OAc)₂/S-Phos or Pd(OAc)₂/TBAB . The electron-rich/bulky ligands or nanoparticles are required to break the C-Cl bond.

  • Problem: Pd Black precipitation without product formation.

    • Cause: Catalyst decomposition ("death") before turnover.

    • Solution: Increase ligand loading or add TBAB (stabilizer). Ensure the reaction is under inert atmosphere (Argon) if using phosphines.

  • Problem: Substrate insolubility.

    • Cause: The free acid is insoluble in non-polar solvents.

    • Solution: Always use 2.5+ equivalents of base to ensure the cinnamate salt is formed. Water/Alcohol mixtures are superior to pure Toluene/Dioxane for these substrates.

References
  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in palladium-catalyzed cross-coupling reactions. Tetrahedron Letters, 25(42), 4743-4746. Link

  • Liu, W.-J., Xie, Y.-X., Liang, Y., & Li, J.-H. (2006).[4] Reusable and Efficient Pd(OAc)2/TBAB/PEG-400 System for Suzuki-Miyaura Cross-Coupling Reaction under Ligand-Free Conditions. Synthesis, 2006(06), 860-864.[4] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Leadbeater, N. E., & Marco, M. (2005). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 7(26), 5843-5846. Link

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 3-Bromo-4-fluorocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the crystal structure analysis of 3-Bromo-4-fluorocinnamic acid and its derivatives. As compounds of significant interest due to their potential biological activities, a thorough grasp of their solid-state architecture is crucial for predicting their behavior, from solubility and stability to interaction with biological targets.

This document moves beyond a simple listing of protocols. It is designed to provide a strategic overview, explaining the rationale behind experimental and computational choices. We will explore the gold-standard technique of single-crystal X-ray diffraction (SC-XRD), compare it with powerful computational prediction methods, and discuss the vital role of spectroscopic characterization. The aim is to equip you with the knowledge to not only perform these analyses but to critically evaluate the results and make informed decisions in your research.

The Strategic Importance of Crystal Structure in Drug Development

The journey of a drug candidate from a promising molecule to a viable therapeutic is fraught with challenges, many of which are rooted in its solid-state properties. The crystal structure dictates key physicochemical characteristics:

  • Bioavailability: The arrangement of molecules in a crystal lattice affects its dissolution rate, a critical factor in how much of the drug is absorbed by the body.

  • Stability: Polymorphism, the ability of a compound to exist in multiple crystal forms, can have profound implications for a drug's shelf life and efficacy.

  • Intellectual Property: Different polymorphic forms of a drug can be patented, making crystal structure analysis a cornerstone of pharmaceutical patent litigation.

  • Formulation: Understanding the crystal habit and packing is essential for designing effective drug delivery systems.

Halogenated compounds, such as 3-Bromo-4-fluorocinnamic acid, introduce an additional layer of complexity and opportunity in crystal engineering. The presence of bromine and fluorine atoms can lead to specific intermolecular interactions, like halogen bonding, which can be exploited to design novel solid forms with tailored properties.[1][2][3][4]

A Comparative Overview of Analytical Techniques

The determination of a crystal structure is not a monolithic process. It involves a synergistic application of various techniques. Here, we compare the primary experimental method, single-crystal X-ray diffraction, with the increasingly powerful computational approaches.

Technique Principle Strengths Limitations Application to 3-Bromo-4-fluorocinnamic Acid Derivatives
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice.[5][6]Provides unambiguous, high-resolution 3D structural information, including bond lengths, angles, and stereochemistry.[5][6]Requires a high-quality single crystal of sufficient size, which can be challenging to grow.[7][8]The definitive method for determining the precise molecular and supramolecular structure.
Computational Crystal Structure Prediction (CSP) Uses computational algorithms and energy calculations to predict the most stable crystal packing arrangements.[9][10][11]Can explore a vast number of potential crystal structures, aiding in the discovery of polymorphs and providing insights into crystallization behavior.[9][10][11]Predictions are theoretical and require experimental validation. The accuracy is dependent on the force fields and algorithms used.[12]A powerful tool for guiding experimental polymorph screens and understanding the energetic landscape of crystallization.
Spectroscopic Methods (FT-IR, Raman, NMR) Probe the vibrational and electronic properties of the molecule.[13][14]Provide information about functional groups, molecular conformation, and can be used to characterize different solid forms.[13][14]Do not provide direct 3D structural information of the crystal lattice.Essential for initial characterization, quality control, and for distinguishing between different polymorphic forms identified by other methods.

Experimental Workflow: From Powder to Structure

The following workflow outlines the critical steps in the experimental determination of the crystal structure of a 3-Bromo-4-fluorocinnamic acid derivative.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_scxrd SC-XRD Analysis cluster_characterization Spectroscopic Characterization synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystallization Growing Single Crystals (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization spectroscopy FT-IR, Raman, NMR, Mass Spec purification->spectroscopy crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structural Validation & Analysis structure_solution->validation structure_solution->validation computational_workflow Computational Workflow for Crystal Structure Prediction cluster_input Input Generation cluster_csp Crystal Structure Prediction cluster_analysis Analysis & Comparison mol_structure Generate 3D Molecular Structure structure_generation Generate Trial Crystal Packings mol_structure->structure_generation energy_minimization Lattice Energy Minimization structure_generation->energy_minimization energy_ranking Rank Structures by Energy energy_minimization->energy_ranking comparison Compare with Experimental Data energy_ranking->comparison

Sources

Safety Operating Guide

3-Bromo-4-fluorocinnamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of 3-Bromo-4-fluorocinnamic Acid

Executive Summary & Operational Snapshot

3-Bromo-4-fluorocinnamic acid (CAS: 160434-49-1) presents a specific disposal challenge due to its dual-halogenated structure (Bromine and Fluorine) combined with an acidic backbone.

The Critical Directive: This compound must NEVER be disposed of in general organic solvent waste or down the drain. It requires strict segregation into Halogenated Organic Waste streams.[1] Failure to segregate damages standard incineration infrastructure due to the generation of hydrofluoric (HF) and hydrobromic (HBr) acids during combustion.

Chemical Profile & Hazard Identification

Before handling, verify the compound identity and associated risks.[2] This table summarizes the core safety data required for your risk assessment.

ParameterSpecification
Chemical Name 3-Bromo-4-fluorocinnamic acid
CAS Number 160434-49-1
Molecular Formula

Physical State Solid (Off-white to pale yellow powder)
Acidity (pKa) ~4.4 (Predicted) - Weakly Acidic
GHS Classification WARNING
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Disposal Class Halogenated Organic Acid

Waste Stream Segregation & Decision Matrix

The most common compliance failure in labs is misclassifying this compound as "General Organic Waste." Use the logic flow below to determine the correct waste stream.

DisposalDecisionTree Start Waste Generation: 3-Bromo-4-fluorocinnamic acid StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Pure or contaminated solids) StateCheck->SolidWaste Powder/Debris LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Solution ActionSolid ACTION: Segregate as SOLID HALOGENATED WASTE SolidWaste->ActionSolid SolventCheck Solvent Type? LiquidWaste->SolventCheck HalogenatedSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HalogenatedSolvent Contains Halogens NonHalogenatedSolvent Non-Halogenated Solvent (e.g., Methanol, Ethyl Acetate) SolventCheck->NonHalogenatedSolvent No Halogens ActionLiquidHalo ACTION: Segregate as LIQUID HALOGENATED WASTE HalogenatedSolvent->ActionLiquidHalo ActionLiquidNonHalo CRITICAL STOP: Do NOT use General Organic Stream. Classify as HALOGENATED due to solute. NonHalogenatedSolvent->ActionLiquidNonHalo FinalDest Final Fate: High-Temp Incineration (with Acid Scrubbers) ActionSolid->FinalDest ActionLiquidHalo->FinalDest ActionLiquidNonHalo->ActionLiquidHalo Re-route

Figure 1: Disposal Decision Matrix. Note the "Critical Stop" when the compound is dissolved in non-halogenated solvents; the presence of Fluorine and Bromine mandates the entire mixture be treated as Halogenated Waste.

Step-by-Step Disposal Protocol

A. Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent: 3-Bromo-4-fluorocinnamic acid.[3]

    • Hazard Checkbox: Toxic, Irritant.[4]

    • Tag: "Solid Halogenated Organic."

  • Segregation: Do not mix with strong oxidizers or strong bases in the solid waste bin to prevent exothermic reactions.

B. Liquid Waste Disposal (Reaction Mixtures)

Scenario: You have dissolved the compound in Methanol or Ethyl Acetate.

  • The "Contamination" Rule: Even if the solvent is non-halogenated (e.g., Methanol), the solute (3-Bromo-4-fluorocinnamic acid) renders the entire volume as Halogenated Waste.

  • Container Compatibility:

    • Acceptable: Glass (Amber), HDPE, Teflon (PTFE).

    • FORBIDDEN: Metal cans or drums. The acidic nature of the cinnamic acid derivative, combined with potential hydrolysis to trace HBr/HF over time, can corrode metal containers, leading to leaks.

  • pH Check: If the solution is highly acidic (pH < 2), consider neutralizing to pH 6-8 with a dilute sodium bicarbonate solution before adding to the waste carboy, provided your facility permits on-site neutralization. This reduces the risk of gas generation in the waste container.

Spill Management (Emergency Disposal)

If a spill occurs, immediate containment is required to prevent environmental release.

PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder).

  • Containment:

    • Solid Spill: Cover with a dust suppressant (wet paper towels) to prevent airborne particles.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Neutralization (Liquid):

    • Apply Sodium Bicarbonate (

      
      )  or a commercial acid spill kit.
      
    • Wait for bubbling (

      
       release) to cease. This indicates the carboxylic acid group has been neutralized.
      
  • Collection:

    • Sweep/scoop material into a dedicated waste bag or jar.

    • Self-Validating Step: Use pH paper on the surface where the spill occurred. It should read neutral (pH 6-8). If acidic, re-clean with bicarbonate solution.

  • Disposal: Label the debris as "Debris contaminated with Halogenated Organic Acid."

Scientific Rationale: Why Segregation Matters

As scientists, we follow protocols not just for compliance, but because of the underlying chemistry. The disposal route for this compound is High-Temperature Incineration .

The Combustion Chemistry: When 3-Bromo-4-fluorocinnamic acid is incinerated, the carbon backbone oxidizes, but the halogens are released as acid gases:



  • Hydrofluoric Acid (HF): Extremely corrosive to the refractory lining of standard incinerators and highly toxic.

  • Hydrobromic Acid (HBr): Corrosive and an environmental pollutant.

The Engineering Solution: Designated "Halogenated Waste" incinerators are equipped with wet scrubbers (typically using caustic soda,


) to capture these gases before they exit the stack:


The Consequence of Error: If you dispose of this in a "Non-Halogenated" stream (often used for fuel blending), it may be sent to a facility lacking these scrubbers. This results in the illegal release of acid gases into the atmosphere and potential destruction of the facility's infrastructure.

References

  • United States Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. EPA Technical Guidance. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Cinnamic Acid Derivatives. Retrieved from [Link]

  • University of Toronto, Environmental Health & Safety. (2019). Chemical Compatibility & Storage Guidelines. Retrieved from [Link]

Sources

Mastering the Safe Handling of 3-Bromo-4-fluorocinnamic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug development and organic synthesis, the precise and safe handling of specialized reagents is paramount. 3-Bromo-4-fluorocinnamic acid, a halogenated organic acid, is a valuable building block, but its chemical properties necessitate a robust and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, ensuring both the integrity of your research and the protection of laboratory personnel.

Hazard Analysis: Understanding the "Why" Behind the Precautions

3-Bromo-4-fluorocinnamic acid is a solid, off-white to light yellow powder.[1][2] A thorough risk assessment, a cornerstone of laboratory safety as mandated by OSHA, begins with understanding its specific hazards.[3][4] The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[1][2] This is due to the acidic nature of the carboxylic acid group and the potential for the halogenated aromatic ring to interact with skin proteins and lipids.

  • Serious Eye Irritation (Category 2): The compound can cause significant eye irritation upon contact.[1][2] The fine, powdered nature of the solid increases the risk of aerosolization and accidental eye exposure.

  • Respiratory Tract Irritation (Category 3): Inhalation of the dust can lead to irritation of the respiratory system.[1][2] Fine powders can easily become airborne, especially during weighing and transfer operations.

While comprehensive toxicological data for this specific compound is not widely published, the known hazards of similar halogenated organic acids guide our cautious approach.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards.[6] For 3-Bromo-4-fluorocinnamic acid, the following PPE is mandatory:

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact. Nitrile is a good choice for handling a wide range of organic acids.[7]
Eye Protection Chemical safety gogglesOffers a complete seal around the eyes to protect against dust particles and potential splashes. Standard safety glasses are insufficient.[7]
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use within a certified chemical fume hoodA fume hood is the primary engineering control to minimize inhalation of the powdered chemical.[8] A disposable N95 respirator may be considered as a secondary precaution for weighing large quantities, but it is not a substitute for a fume hood.

Operational Plan: A Step-by-Step Guide to Safe Handling

A self-validating protocol is one where safety is integrated into each step of the process. The following workflow is designed to minimize exposure and prevent contamination.

Preparation and Weighing
  • Designated Work Area: All handling of solid 3-Bromo-4-fluorocinnamic acid must be conducted within a certified chemical fume hood to control dust.[9]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, secondary containers, and waste bags) are inside the fume hood.

  • Don PPE: Put on your lab coat, chemical safety goggles, and nitrile gloves before approaching the fume hood.

  • Weighing Technique:

    • To minimize dust generation, gently scoop the powder instead of pouring it from a height.[5]

    • Use a weigh boat or a tared vial for the measurement.

    • Immediately close the main container lid after dispensing the required amount.[2]

  • Dissolution: If the experimental procedure involves dissolving the compound, do so directly within the fume hood. Add the solvent to the vessel containing the weighed solid.

Reaction Setup and Monitoring
  • Vessel Sealing: Once the reagent is in the reaction vessel, ensure it is properly sealed before removing it from the fume hood for the subsequent reaction steps, if necessary.

  • Labeling: Clearly label all vessels containing 3-Bromo-4-fluorocinnamic acid with its full name and any relevant hazard pictograms.

  • Monitoring: Conduct the reaction in a well-ventilated area. If the reaction is heated, ensure adequate condensation and pressure control.

Disposal Plan: Responsible Management of Halogenated Waste

Proper waste management is a critical component of the chemical handling lifecycle. As a halogenated organic compound, 3-Bromo-4-fluorocinnamic acid requires specific disposal procedures.

  • Waste Segregation:

    • Solid Waste: All disposable materials that have come into contact with the solid chemical (e.g., weigh boats, contaminated paper towels, gloves) must be placed in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[8]

    • Liquid Waste: Any solutions containing 3-Bromo-4-fluorocinnamic acid should be disposed of in a labeled "Halogenated Organic Liquid Waste" container.[8] Do not mix with non-halogenated waste streams.

  • Container Management:

    • Keep waste containers securely closed when not in use.

    • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Final Disposal: Halogenated organic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[10][11] This method is necessary to ensure the complete destruction of the halogenated compounds, preventing their release into the environment. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and pickup schedules.

Visualizing Your Safety Workflow

To aid in the decision-making process for PPE selection based on the operational context, the following flowchart provides a clear visual guide.

PPE_Selection_Workflow cluster_prep Preparation & Weighing cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls weighing Weighing solid 3-Bromo-4-fluorocinnamic acid lab_coat Lab Coat weighing->lab_coat  Requires goggles Chemical Safety Goggles weighing->goggles  Requires gloves Nitrile Gloves weighing->gloves  Requires fume_hood Chemical Fume Hood weighing->fume_hood  Must be performed in

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.